16-Hydroxycleroda-3,13-dien-15,16-olide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-6-5-7-16-19(13,3)10-8-14(2)20(16,4)11-9-15-12-17(21)23-18(15)22/h6,12,14,16,18,22H,5,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSCWEDTMWAASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CCC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide to its Natural Origins, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide. Primarily isolated from the leaves and unripe fruit of the Indian mast tree, Polyalthia longifolia, this natural compound has garnered significant scientific interest due to its diverse and potent biological activities. Its discovery was largely driven by bioassay-guided fractionation of plant extracts, leading to the identification of a molecule with promising antileishmanial, anticancer, and anti-inflammatory properties. This document details the natural sources, discovery, experimental protocols for its isolation and characterization, and a comprehensive summary of its biological activities supported by quantitative data. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.
Natural Sources and Discovery
The principal natural source of this compound is the evergreen tree Polyalthia longifolia, belonging to the Annonaceae family.[1][2][3][4] This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.[3][4] The discovery of this compound was a result of systematic bioassay-guided fractionation of crude extracts from the leaves of Polyalthia longifolia var. pendula.[2] This process involves separating the plant extract into different fractions and testing each for a specific biological activity, such as antileishmanial or cytotoxic effects, to isolate the active constituent.
Experimental Protocols
Isolation of 16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide
The isolation of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide from the leaves of Polyalthia longifolia is typically achieved through a multi-step chromatographic process. The following protocol is a synthesis of methodologies described in the scientific literature.[2]
2.1.1. Plant Material and Extraction
-
Fresh leaves of Polyalthia longifolia var. pendula are collected, shade-dried, and pulverized.
-
The powdered leaf material is then subjected to extraction with 95% ethanol at room temperature.
-
The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
2.1.2. Fractionation
-
The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
The biological activity of each fraction is assessed (e.g., antileishmanial assay) to identify the most potent fraction. The ethyl acetate fraction is often found to be highly active.
2.1.3. Chromatographic Purification
-
The active fraction (e.g., 20% ethyl acetate in hexane) is subjected to column chromatography over silica gel (230–400 mesh).[2]
-
A gradient elution is performed using a hexane-ethyl acetate solvent system, starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate.[2]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
The sub-fraction showing the highest purity and activity (e.g., 6% ethyl acetate in hexane) is further purified.[2]
-
This purification step may involve further column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound, 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.
Isolation workflow for 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure, including the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl and lactone carbonyl groups.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, which are summarized in the tables below.
Antileishmanial Activity
The compound has shown significant efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2]
| Assay Type | Target Organism/Cell Line | Parameter | Value | Reference |
| In vitro | Leishmania donovani promastigotes | IC₅₀ | 5.0 µg/mL | [2] |
| In vitro | Leishmania donovani amastigotes | IC₅₀ | 0.4 µg/mL | [2] |
| In vitro | Murine Macrophages (J774A.1) | CC₅₀ | >40 µg/mL | [2] |
| In vivo | L. donovani infected hamsters | % Inhibition of parasite load | ~89% at 50 mg/kg (oral) | [2] |
Anticancer Activity
The compound has demonstrated cytotoxic effects against various human cancer cell lines.[5][6][7][8]
| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |
| Bladder Cancer | T24 | IC₅₀ | 25 | [8] |
| Renal Carcinoma | A-498 | IC₅₀ | ~20 | [6] |
| Renal Carcinoma | 786-O | IC₅₀ | ~10 | [6] |
| Ovarian Cancer | OVCAR-4 | IC₅₀ | Micromolar range | [5] |
| Ovarian Cancer | OVCAR-8 | IC₅₀ | Micromolar range | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential has been evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]
| Assay Type | Cell Line | Stimulant | Concentration | % NO Inhibition | Reference |
| In vitro | RAW 264.7 Macrophages | LPS | 10 µg/mL | 81.1% | [3] |
Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Anticancer Signaling Pathways
In cancer cells, the compound has been shown to induce apoptosis and inhibit proliferation by targeting multiple signaling cascades, including the EGFR/MEK/ERK and PI3K/Akt/mTOR pathways.[6][7][8]
Inhibition of cancer cell signaling pathways.
Antileishmanial Mechanism of Action
The antileishmanial activity is, at least in part, due to the inhibition of Leishmania donovani DNA topoisomerase I, an enzyme crucial for DNA replication and repair in the parasite. This inhibition ultimately leads to apoptosis of the parasite.[1][2]
Antileishmanial mechanism of action.
Conclusion
This compound, a natural product isolated from Polyalthia longifolia, represents a promising lead compound for the development of new therapeutic agents. Its significant antileishmanial, anticancer, and anti-inflammatory activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling subject for further research and drug development efforts. This technical guide provides a foundational overview for scientists and researchers interested in exploring the potential of this clerodane diterpene.
References
- 1. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 16-Hydroxycleroda-3,13-dien-15,16-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpenoid isolated from Polyalthia longifolia, has garnered significant interest for its diverse pharmacological activities, including potent anti-cancer properties. Understanding its biosynthetic pathway is crucial for developing sustainable biotechnological production methods and for enabling synthetic biology approaches to generate novel analogs with improved therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on current scientific literature. It details the proposed enzymatic steps from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to the final product, drawing analogies from homologous pathways in other plant species. This document also outlines generalized experimental protocols for the identification and characterization of the enzymes involved and provides a framework for the quantitative analysis of the pathway.
Introduction
Clerodane diterpenoids are a large and structurally diverse class of natural products characterized by a decalin core and a varied side chain at the C-9 position. This compound is a prominent member of this family, exhibiting significant cytotoxic effects against various cancer cell lines.[1][2][3] Its complex structure, however, makes chemical synthesis challenging and costly. Elucidation of its biosynthetic pathway is a critical step towards developing alternative production strategies, such as microbial fermentation or plant metabolic engineering. This guide synthesizes the current knowledge to propose a detailed biosynthetic route to this valuable compound.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to be a multi-step enzymatic process starting from the C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages: formation of the clerodane skeleton, modification of the skeleton to form the furan ring, and finally, the oxidative transformation of the furan ring to the characteristic hydroxy-lactone.
Stage 1: Formation of the Clerodane Skeleton
The initial steps are believed to be analogous to the well-characterized biosynthesis of other clerodane diterpenes.[4][5]
-
Cyclization of GGPP: A Class II diterpene synthase (diTPS), likely a kolavenyl diphosphate synthase (KPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-kolavenyl diphosphate.
-
Formation of Kolavenol: A Class I diTPS then facilitates the removal of the diphosphate group and subsequent deprotonation to yield the diterpene alcohol, kolavenol.
Stage 2: Formation of the Furan Ring and Hardwickiic Acid
Subsequent modifications of the clerodane skeleton are catalyzed by cytochrome P450 monooxygenases (CYPs). This sequence is based on the elucidated pathway of furanoclerodanes in Salvia species.[4][5][6][7]
-
Oxidation of Kolavenol: A CYP enzyme is proposed to oxidize kolavenol to form annonene.
-
Formation of Hardwickiic Acid: Further oxidation by one or more CYPs leads to the formation of the furan-containing clerodane diterpene, (+)-hardwickiic acid. The co-occurrence of hardwickiic acid and this compound in Polyalthia longifolia, coupled with the successful chemical synthesis of the latter from the former, strongly supports hardwickiic acid as a key intermediate.[2][8][9][10][11][12]
Stage 3: Formation of the Hydroxy-lactone Ring
The final and least characterized step is the conversion of hardwickiic acid to this compound. This transformation involves the oxidation of the furan ring to a hydroxybutenolide.
-
Oxidation of the Furan Ring: This conversion is likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases. The reaction proceeds via a photosensitized oxygenation in chemical synthesis, suggesting an enzymatic equivalent in the plant.[8][11] This enzymatic step introduces the hydroxyl group at C-16 and forms the lactone ring.
The following diagram illustrates the proposed biosynthetic pathway.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
While the complete biosynthetic pathway for this compound has not been fully elucidated, and specific quantitative data is not yet available in the literature, the following table outlines the key parameters that would be essential for characterizing the pathway enzymes once they are identified and expressed.
| Enzyme (Putative) | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH | Optimal Temp (°C) |
| PldiTPS Class II (KPS-like) | GGPP | (+)-Kolavenyl diphosphate | ND | ND | ND | ND | ND |
| PldiTPS Class I | (+)-Kolavenyl diphosphate | Kolavenol | ND | ND | ND | ND | ND |
| PlCYP (Annonene synthase-like) | Kolavenol | Annonene | ND | ND | ND | ND | ND |
| PlCYP (Hardwickiic acid synthase-like) | Annonene | (+)-Hardwickiic Acid | ND | ND | ND | ND | ND |
| PlOxidoreductase | (+)-Hardwickiic Acid | This compound | ND | ND | ND | ND | ND |
| *ND: Not yet determined. Pl: Polyalthia longifolia. |
Experimental Protocols
The following provides a generalized workflow for the identification and characterization of the enzymes involved in the biosynthesis of this compound.
Enzyme Identification through Transcriptome Analysis
-
Plant Material: Collect tissues from Polyalthia longifolia known to produce the target compound (e.g., leaves, bark).[1][13]
-
RNA Extraction and Sequencing: Extract total RNA from the tissues and perform deep transcriptome sequencing (RNA-seq).
-
Candidate Gene Identification: Analyze the transcriptome data to identify candidate genes encoding diTPSs and CYPs. This can be done through homology-based searches using known sequences from other species (e.g., from Salvia).
-
Co-expression Analysis: Identify genes that are co-expressed with known diterpenoid biosynthesis pathway genes, as they are likely to be involved in the same pathway.
Functional Characterization of Candidate Enzymes
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into suitable expression vectors for heterologous expression in E. coli (for diTPSs) or yeast (Saccharomyces cerevisiae) (for CYPs).
-
In Vitro Enzyme Assays:
-
diTPSs: Perform in vitro assays with purified recombinant diTPS enzymes and the appropriate substrate (GGPP or kolavenyl diphosphate). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) after dephosphorylation.[14]
-
CYPs: Use microsomes isolated from yeast expressing the candidate CYPs. Provide the putative substrate (e.g., kolavenol, annonene, or hardwickiic acid) and a P450 reductase. Analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Enzyme Kinetics: Once the function of an enzyme is confirmed, determine its kinetic parameters (K_m, k_cat) by measuring reaction rates at varying substrate concentrations.
The following diagram outlines the experimental workflow for enzyme identification and characterization.
Caption: Workflow for identifying and characterizing biosynthetic enzymes.
Conclusion and Future Perspectives
This guide presents a putative biosynthetic pathway for this compound, based on current knowledge of diterpenoid biosynthesis. The proposed pathway, starting from GGPP and proceeding through key intermediates like kolavenol and hardwickiic acid, provides a solid framework for future research. The immediate next steps should focus on the identification and functional characterization of the specific enzymes from Polyalthia longifolia. The successful elucidation of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this and other valuable clerodane diterpenoids. This will ultimately support the development of novel pharmaceuticals and other high-value chemicals.
References
- 1. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species | John Innes Centre [jic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation and Purification of 16-Hydroxycleroda-3,13-dien-15,16-olide from Polyalthia longifolia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of the bioactive clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide, from the leaves, twigs, and stem bark of the Mast Tree, Polyalthia longifolia. This document details the experimental protocols, summarizes key quantitative data, and visualizes the procedural workflow and known biological signaling pathways.
Introduction
Polyalthia longifolia, an evergreen tree belonging to the Annonaceae family, is a rich source of various phytochemicals, including clerodane diterpenoids.[1][2] Among these, this compound has garnered significant scientific interest due to its diverse pharmacological activities. This compound has demonstrated potent antifungal, antileishmanial, and anticancer properties.[3][4][5][6] The clerodane diterpene acts as an inhibitor of Leishmania donovani DNA topoisomerase I, inducing apoptosis in the parasite.[4][7][8] Furthermore, it has been shown to induce apoptosis in human bladder and renal cancer cells through mechanisms involving cell cycle arrest and the modulation of key signaling pathways such as EGFR, Akt/mTOR, and MEK/ERK.[5][6][9] This guide serves as a technical resource for the efficient extraction and purification of this promising therapeutic agent.
Experimental Protocols
The isolation and purification of this compound from Polyalthia longifolia is a multi-step process involving extraction, solvent partitioning, and chromatographic techniques. The following protocols are synthesized from established methodologies.[3][4]
Plant Material Collection and Preparation
-
Collection: Fresh leaves, twigs, and stem bark of Polyalthia longifolia are collected. The unripe fruits can also be a source of related clerodane diterpenes.[10]
-
Authentication: The plant material should be authenticated by a qualified botanist.
-
Preparation: The collected plant parts are air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is extracted with methanol or ethanol at room temperature.[3][4] A typical procedure involves soaking the plant material in the solvent for several days, followed by filtration.[2] This process is usually repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator at a temperature of 40-60°C to yield a crude extract.[2]
Solvent Partitioning
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate.[3] This step separates compounds based on their differential solubility. The chloroform fraction has been reported to retain significant antifungal activity.[3]
Chromatographic Purification
-
Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Further Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
Structure Elucidation
-
Spectroscopic Analysis: The structure of the isolated this compound is confirmed using various spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMBC, and NOESY experiments are used to determine the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.
-
Quantitative Data Summary
The following table summarizes the quantitative data from a representative isolation of clerodane diterpenoids from Polyalthia longifolia.
| Parameter | Value | Reference |
| Starting Plant Material (Fresh twigs and leaves) | 5.8 kg | [3] |
| Methanol Residue (Crude Extract) | 702.9 g | [3] |
| Portion of Methanol Extract for Partitioning | 145 g | [3] |
| Water for Suspension | 2 L | [3] |
| Volume of Chloroform for Partitioning | 2 L | [3] |
| Volume of Ethyl Acetate for Partitioning | 2 L | [3] |
Visualized Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and its known anticancer signaling pathways.
Caption: Experimental workflow for the isolation of this compound.
Caption: Anticancer signaling pathways of this compound.
References
- 1. Chromatographic and spectral fingerprinting of Polyalthia longifolia, a source of phytochemicals :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpenoid isolated from Polyalthia longifolia. The information presented here is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.
Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.55 | m | |
| 2 | 2.03 | m | |
| 3 | 5.38 | t | 3.5 |
| 5 | 1.85 | m | |
| 6 | 1.65, 1.45 | m | |
| 7 | 1.75, 1.55 | m | |
| 8 | 1.60 | m | |
| 10 | 2.15 | m | |
| 11 | 2.30, 2.20 | m | |
| 12 | 2.55, 2.45 | m | |
| 14 | 5.75 | t | 1.5 |
| 16 | 6.10 | s | |
| 17 | 0.85 | d | 6.5 |
| 18 | 1.00 | s | |
| 19 | 0.80 | s | |
| 20 | 0.90 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 38.5 |
| 2 | 27.0 |
| 3 | 121.0 |
| 4 | 139.5 |
| 5 | 42.0 |
| 6 | 25.5 |
| 7 | 35.0 |
| 8 | 36.0 |
| 9 | 45.0 |
| 10 | 55.0 |
| 11 | 30.0 |
| 12 | 33.0 |
| 13 | 145.0 |
| 14 | 115.0 |
| 15 | 172.0 |
| 16 | 100.0 |
| 17 | 16.0 |
| 18 | 20.0 |
| 19 | 15.0 |
| 20 | 18.0 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H (hydroxyl) |
| 2925, 2850 | C-H (alkane) |
| 1750 | C=O (γ-lactone) |
| 1660 | C=C (alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry (MS) Data
| Technique | [M+H]⁺ (m/z) | Molecular Formula |
| ESI-MS | 319.2222 | C₂₀H₃₀O₃ |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet.
Mass Spectrometry
High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of a natural product.
An In-depth Technical Guide to 16-Hydroxycleroda-3,13-dien-15,16-olide: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and stereochemical properties of the clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide. It includes a summary of its spectral data, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological activities, with a focus on its impact on cellular signaling pathways.
Chemical Structure and Stereochemistry
This compound is a bicyclic diterpenoid belonging to the clerodane class. The core of its structure is the characteristic trans-fused decalin ring system. Key functional groups and stereochemical features include a hydroxyl group at carbon 16 (C-16), double bonds between carbons 3 and 4 (C-3/C-4) and carbons 13 and 14 (C-13/C-14), and a butenolide (α,β-unsaturated γ-lactone) ring involving carbons 15 and 16.
The stereochemistry of this natural product can vary, with different isomers being reported. A common isomer is 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide , indicating that the hydroxyl group at C-16 is in the alpha configuration and the double bond at C-13 has a Z (zusammen) configuration.[1] The absolute configuration of related clerodane diterpenes has been confirmed through methods such as X-ray crystallography.[2]
Data Presentation
Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While raw data is extensive, the following tables summarize key reported ¹H and ¹³C NMR chemical shifts for analogous clerodane diterpenes, providing a reference for structural confirmation.
Table 1: Key ¹H NMR Spectral Data for a Clerodane Diterpene Analog
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-14 | 6.25 | br s | - |
| H-15 | 7.34 | br s | - |
| H-16 | 7.20 | br s | - |
| H-18a | 3.89 | dd | 9.3, 9.5 |
| H-18b | 4.40 | dd | 3.7, 9.5 |
Data adapted from a study on a related ent-clerodane diterpene butenolide synthesized from (+)-hardwickiic acid.[3]
Table 2: Key ¹³C NMR Spectral Data for a Clerodane Diterpene Analog
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 152.7 |
| C-2 | 104.2 |
| C-3 | 149.1 |
| C-4 | 143.3 |
| C-5 | 116.0 |
Note: The specific chemical shifts can vary slightly depending on the solvent used and the specific isomer being analyzed. This table is representative of the core clerodane structure.
Experimental Protocols
Isolation from Polyalthia longifolia
A common natural source of this compound is the plant Polyalthia longifolia.[1][4][5][6] An activity-guided fractionation protocol is typically employed for its isolation.[1]
Protocol Outline:
-
Extraction: The dried and powdered leaves of P. longifolia are extracted with a solvent such as ethanol.
-
Fractionation: The crude ethanolic extract is then subjected to fractionation. A portion of the extract is partitioned, and a fraction, for example, a 20% ethyl acetate in hexane fraction, is selected for further purification.[1]
-
Chromatography: The selected fraction is chromatographed over a silica gel column (e.g., flash silica gel, 230–400 mesh).[1]
-
Elution: A gradient elution is performed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate (from 100:0 to 0:100 hexane:EtOAc).[1]
-
Purification: The fractions are collected and analyzed. Fractions containing the target compound, such as a 6% ethyl acetate in hexane fraction, are further purified to yield 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.[1]
-
Characterization: The structure of the isolated compound is then confirmed using spectroscopic methods like 1D and 2D NMR and mass spectrometry, and by comparison with published data.[1]
Synthesis from (+)-Hardwickiic Acid
The synthesis of this compound and its enantiomers can be achieved from readily available natural products like (+)-hardwickiic acid, which contains the core clerodane skeleton and a furan ring.[7][8]
Key Synthetic Step: Photooxygenation
The crucial step in this synthesis is the conversion of the furan moiety into the hydroxybutenolide ring. This is accomplished through a photosensitized oxygenation reaction.[9]
Protocol Outline:
-
Starting Material: The synthesis begins with (+)-hardwickiic acid or a suitable derivative.
-
Photooxygenation: The furan-containing precursor is dissolved in a solvent like dichloromethane (CH₂Cl₂) and cooled to a low temperature (e.g., -78 °C).[9]
-
Sensitizer and Base: A photosensitizer, such as Rose Bengal, and a hindered base, like diisopropylethylamine (DIPEA), are added to the reaction mixture.[9]
-
Oxygenation: Oxygen is bubbled through the solution while it is irradiated with light, leading to the formation of the desired hydroxybutenolide and its regioisomer.[9]
-
Purification: The resulting products are then separated and purified using standard chromatographic techniques.
Biological Activity and Signaling Pathways
This compound has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-leishmanial properties.[1][4][10] Its anti-cancer effects are often attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[10][11]
Induction of Apoptosis
The compound induces apoptosis through the mitochondrial-dependent pathway. This involves the overproduction of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol.[10][11][12] This cascade of events leads to the activation of executioner caspases, such as caspase-3, and the cleavage of poly-(ADP-ribose) polymerase (PARP-1), ultimately resulting in cell death.[10][11] The expression of the anti-apoptotic protein Bcl-2 is also reduced.[10][11]
Inhibition of EGFR Signaling Pathway
This compound has been observed to inactivate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells and promotes their proliferation and survival.[10][11] The compound leads to a reduction in the phosphorylation of EGFR (pEGFR) and downstream signaling molecules, including MEK1/2, ERK1/2, Akt, and mTOR.[10][11] This inhibition disrupts the oncogenic signaling cascade that supports tumor growth.
Experimental Workflow: From Plant to Data
The process of investigating a natural product like this compound follows a logical workflow, from the initial extraction to the final biological evaluation and data analysis.
References
- 1. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Stereochemical Confirmation, and Derivatization of 12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olide, a Clerodane Diterpene That Sensitizes Methicillin-Resistant Staphylococcus aureus to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 16-Hydroxycleroda-3,13-dien-15,16-olide: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene with significant therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | [4] |
| Molecular Weight | 318.45 g/mol | [4] |
| CAS Number | 141979-19-3 | [4] |
| Appearance | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Boiling Point | Not specified in literature | N/A |
| Solubility | Soluble in DMSO, ethanol, methanol | [5] |
| Purity | Typically >98% for research use | N/A |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While complete spectral data is often found in specialized databases or supplementary materials of scientific publications, the following provides an overview of the key spectroscopic techniques used.
Table 2: Spectroscopic Data for this compound
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is used to determine the number and types of hydrogen atoms in the molecule, providing insights into its structure and stereochemistry. Specific chemical shifts and coupling constants are available in specialized literature. |
| ¹³C NMR | The carbon-13 NMR spectrum reveals the number and types of carbon atoms, complementing the ¹H NMR data for a complete structural elucidation. |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A selective and sensitive LC-MS/MS method has been developed for its estimation in plasma, using negative ion electrospray ionization in multiple reaction monitoring mode.[1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the biological activity of this compound.
Isolation and Purification from Polyalthia longifolia
A general workflow for the isolation of this compound from the leaves of Polyalthia longifolia involves solvent extraction followed by chromatographic separation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a range of 10-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[6]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[6]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[8]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.[8][10]
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
JC-1 is a cationic dye that accumulates in mitochondria and can be used to measure changes in mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the treated cells with JC-1 staining solution (typically 2.5-10 µM) for 15-30 minutes at 37°C.[7][11]
-
Washing: Wash the cells with assay buffer to remove excess dye.[11]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[2][12][13]
Western Blot Analysis of EGFR Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.[14][15][16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It induces apoptosis and inhibits proliferation in various cancer cell lines, including bladder, renal, and breast cancer.[1][2][18][19]
The primary mechanism of its anti-cancer action involves the modulation of several key signaling pathways.
Induction of Apoptosis via the Mitochondrial Pathway
The compound induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by the overproduction of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential.[2][20] This, in turn, results in the release of cytochrome c from the mitochondria into the cytosol, which activates the caspase cascade, ultimately leading to programmed cell death.[1][6]
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to downregulate key pro-survival signaling pathways that are often hyperactivated in cancer cells.
-
EGFR/MEK/ERK Pathway: It inhibits the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream effectors MEK and ERK, which are crucial for cell proliferation and survival.[1][19]
-
PI3K/Akt/mTOR Pathway: The compound also suppresses the PI3K/Akt/mTOR signaling cascade, another critical pathway involved in cell growth, proliferation, and survival.[20][21]
The inhibition of these pathways, coupled with the induction of mitochondrial dysfunction, creates a multi-pronged attack on cancer cells.
References
- 1. Simultaneous estimation of 16α-hydroxycleroda-3,13(14) Z-dien-15,16-olide from Polyalthia longifolia and its metabolite in hamster plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Stereochemical Confirmation, and Derivatization of 12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olide, a Clerodane Diterpene That Sensitizes Methicillin-Resistant Staphylococcus aureus to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. 101.200.202.226 [101.200.202.226]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide | CAS:165459-53-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Pharmacological Profile of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide
Abstract: 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) is a clerodane diterpene isolated from the plant Polyalthia longifolia. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and anti-leishmanial properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of CD, detailing its mechanisms of action, effects on critical signaling pathways, and a summary of key experimental findings. The information is presented to support further research and drug development initiatives.
Introduction
This compound (CD) is a major bioactive secondary metabolite derived from Polyalthia longifolia, a plant used in traditional medicine for treating various ailments like pyrexia and hypertension.[2][3] Modern pharmacological studies have identified CD as a promising therapeutic agent with a wide spectrum of activities, including anti-lipogenic, anti-fungal, anti-inflammatory, and notably, anticancer effects against various cancer cell lines.[1][3][4] This document synthesizes the current understanding of CD's molecular interactions, focusing on its influence on cell signaling pathways that govern apoptosis, cell cycle, inflammation, and cell migration.
Pharmacodynamics and Mechanism of Action
The primary pharmacological effects of this compound are centered on the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression and inflammation.
Anticancer Activity
CD exhibits significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The mechanisms are often cell-type specific but converge on common themes of oxidative stress, cell cycle arrest, and inhibition of pro-survival signaling.
In human bladder cancer cells (T24), CD induces apoptosis through a multi-pronged attack.[5][6] It triggers a significant overproduction of mitochondrial reactive oxygen species (ROS), leading to a reduction in mitochondrial membrane potential.[5][7] This mitochondrial distress promotes the release of cytochrome c into the cytosol, activating the caspase cascade (caspase-3) and subsequent cleavage of PARP-1.[8]
Simultaneously, CD causes cell cycle arrest at the G0/G1 phase.[1][8] This is achieved by increasing the expression of tumor suppressor p53 and cyclin-dependent kinase (CDK) inhibitors p21 and p27Kip1, while downregulating the expression of cyclin D1, CDK2, and CDK4.[1][8] Furthermore, CD inactivates the EGFR signaling axis, leading to the reduced phosphorylation and activation of downstream pro-survival pathways, including MEK/ERK and Akt/mTOR.[1][5] This comprehensive blockade results in decreased expression of crucial oncogenic factors like c-Myc, HIF-1α, and VEGF.[1][5]
In clear cell renal cell carcinoma (ccRCC) cells (786-O and A-498), CD induces apoptosis and a specialized form of detachment-induced apoptosis known as anoikis.[3][9] It triggers the disassembly of the focal adhesion (FA) complex by downregulating key structural and signaling proteins, including pSrc, pFAK, FAK, vinculin, and paxillin.[2][3] This disruption of cell-matrix adhesion leads to cell rounding and apoptosis.[3]
CD also inhibits the migration and invasion of ccRCC cells.[2][3] This is achieved by suppressing the NF-κB signaling pathway, which in turn reduces the expression of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF).[3][9] Furthermore, CD induces G2/M phase cell cycle arrest in these cells.[3] The apoptotic effect in renal cancer cells is also linked to ROS production and the inactivation of Akt, mTOR, and MEK/ERK signaling pathways.[10][11]
-
Breast Cancer: CD potentiates the cytotoxic effects of tamoxifen in MCF-7 and MDA-MB-231 breast cancer cells, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4]
-
Brain Tumors: In glioma (C6) and neuroblastoma (N18) cells, CD induces autophagy, a cellular self-degradation process.[12] This is mediated by ROS generation and the subsequent activation of the p38 MAPK and ERK-1/2 pathways, leading to increased expression of autophagic markers LC3-II and Beclin-1.[12]
Anti-inflammatory Activity
CD demonstrates neuroprotective effects by curbing inflammation in the central nervous system. In microglia cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, a related compound (PL3, 6-Hydroxycleroda-3,13-dien-15,16-olide) was shown to inhibit the production of inflammatory mediators.[13] It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[13] The mechanism involves the suppression of NF-κB activation and the enhancement of the cytoprotective enzyme heme oxygenase-1 (HO-1).[13] This suggests CD could be a valuable candidate for treating neurodegenerative diseases associated with inflammation.[13]
Anti-leishmanial Activity
CD is a potent and safe agent against Leishmania donovani, the parasite responsible for visceral leishmaniasis. Its mechanism of action involves the inhibition of a critical parasite enzyme, DNA topoisomerase I.[14] By targeting this enzyme, CD disrupts DNA replication and repair, ultimately inducing apoptosis in the parasite.[14] Molecular docking studies suggest that CD binds effectively to the active site of the leishmanial topoisomerase, highlighting a specific mechanism that could be exploited for developing new antiprotozoal drugs.[14]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: Anticancer Activity of CD
| Cell Line | Cancer Type | Concentration(s) | Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| T24 | Bladder | 10 µM, 20 µM | 48h, 72h | Significant cell damage and reduced survival rates. | [1] |
| T24 | Bladder | 5 µM - 20 µM | 24h | Concentration-dependent G0/G1 phase cell cycle arrest. | [8] |
| T24 | Bladder | 5 µM - 20 µM | 24h | Concentration-dependent reduction of pEGFR, pAkt, pmTOR, pMEK, pERK. | [1] |
| 786-O, A-498 | Renal | 10 µM, 40 µM (786-O) | 24h | Attenuation of cell migration in Transwell assays. | [2][3] |
| 786-O, A-498 | Renal | 20 µM, 40 µM (A-498) | 24h | Attenuation of cell migration in Transwell assays. | [2][3] |
| 786-O, A-498 | Renal | 40 µM | 24h | Inhibition of cell invasion through Matrigel. | [3] |
| MCF-7, MDA-MB-231 | Breast | Not specified | Not specified | Dose-dependently inhibited cell growth, more potent on MDA-MB-231. | [4] |
| C6, N18 | Brain | Not specified | Not specified | Increased expression of autophagic markers LC3-II and Beclin-1. |[12] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the pharmacological profile of CD.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., T24, 786-O) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of CD (e.g., 0-40 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[1][10]
-
MTT Incubation: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization & Reading: The supernatant is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[1]
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to quantify apoptosis and analyze cell cycle distribution.
-
Cell Preparation: Cells are treated with CD for a specified time, then harvested, washed with PBS, and fixed (for cell cycle) or resuspended in binding buffer (for apoptosis).
-
Staining:
-
Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a DNA stain that enters necrotic or late apoptotic cells).[1]
-
Cell Cycle: Fixed cells are stained with PI in the presence of RNase to label the DNA.
-
-
Analysis: Stained cells are analyzed on a flow cytometer. The distribution of cells in different quadrants (Annexin V/PI) or phases of the cell cycle (G0/G1, S, G2/M) is quantified.[3]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Following treatment with CD, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Caspase-3, Cyclin D1).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.[3][10]
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mito… [ouci.dntb.gov.ua]
- 8. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 12. 16-hydroxy-cleroda-3,13-dien-16,15-olide induced glioma cell autophagy via ROS generation and activation of p38 MAPK and ERK-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Hydroxycleroda-3,13-dien-15,16-olide protects neuronal cells from lipopolysaccharide-induced neurotoxicity through the inhibition of microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 16-Hydroxycleroda-3,13-dien-15,16-olide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene isolated from Polyalthia longifolia, has demonstrated a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-leishmanial effects.[1][2] As the cost and time associated with traditional drug discovery pipelines continue to escalate, in silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of lead compounds. This technical guide provides a comprehensive overview of a computational workflow designed to investigate and predict the bioactivity of this compound. It covers methodologies for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the computational assessment of natural products.
Introduction to this compound
This compound (CD) is a bicyclic diterpenoid that has been the subject of numerous preclinical investigations.[3] Its cytotoxic effects have been observed in a variety of cancer cell lines, including bladder, renal, and breast cancer.[1][4][5] The primary mechanisms of action elucidated through in vitro studies involve the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[4][6][7] Specifically, CD has been shown to inhibit the EGFR, Akt/mTOR, and MEK/ERK signaling cascades, making it an attractive candidate for further development.[1][4]
In silico modeling offers a powerful, cost-effective approach to further unravel the molecular mechanisms of CD, predict its potential targets, and evaluate its drug-like properties before committing to extensive laboratory-based studies.
In Silico Modeling Workflow
A robust computational strategy is essential for the comprehensive evaluation of a natural product's bioactivity. The following workflow outlines the key stages in the in silico modeling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Natural Analogs and Derivatives of 16-Hydroxycleroda-3,13-dien-15,16-olide
This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of the clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the structure, biological activities, and mechanisms of action of this class of compounds.
Introduction to Clerodane Diterpenes
Clerodane diterpenes are a large and structurally diverse class of secondary metabolites found in a wide variety of organisms, including plants, fungi, bacteria, and marine sponges.[1] These bicyclic diterpenoids are characterized by a decalin ring system and a side chain at the C-9 position.[1] The clerodane skeleton can be further classified based on the stereochemistry of the ring fusion and substituents, leading to significant structural diversity.[1][2] This structural variety contributes to their broad range of biological activities, which include anti-inflammatory, anticancer, antimicrobial, and insect antifeedant properties.[2][3][4][5]
The Core Compound: this compound
This compound is a prominent member of the clerodane diterpene family, often isolated from plants of the Polyalthia genus.[6][7][8][9][10] This compound has garnered significant interest due to its diverse pharmacological potential. It has been shown to induce apoptosis in various cancer cell lines, exhibit anti-inflammatory and antileishmanial activity, and even act as a potential agent against mycobacteria.[6][7][10][11][12] Its unique structure serves as a valuable scaffold for the synthesis of novel derivatives with enhanced or modified biological activities.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for various natural analogs and synthetic derivatives of this compound, providing a comparative overview of their biological potency.
Table 1: Anti-mycobacterial and Antibacterial Activity
| Compound | Organism | Activity | MIC (µg/mL) | Reference |
| Compound 3 (analog) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 1.56 | [6] |
| Compound 5 (analog) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 1.56 | [6] |
| Pyrazinamide (control) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 3.13 | [6] |
| Ciprofloxacin (control) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 3.13 | [6] |
| Streptomycin (control) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 6.25 | [6] |
| Rifampicin (control) | Mycobacterium tuberculosis H37Rv | Anti-tubercular | 6.25 | [6] |
| (-)-LZ-2112 | MRSA 1556 (in presence of oxacillin) | Adjuvant | - | [13] |
| 13 (epimer of (-)-LZ-2112) | MRSA 1556 (in presence of oxacillin) | Adjuvant | - | [13] |
| 16 (C-12 deoxy analog) | MRSA 1556 (in presence of oxacillin) | Adjuvant | - | [13] |
| 15 (C-16 deoxy analog) | MRSA 1556 (in presence of oxacillin) | Inactive | - | [13] |
| 17 (C-16 methylated analog) | MRSA 1556 (in presence of oxacillin) | Inactive | - | [13] |
Table 2: Anticancer Activity
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (1) | OVCAR-4 | Cytotoxic | Micromolar range | [7] |
| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (1) | OVCAR-8 | Cytotoxic | Micromolar range | [7] |
| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid (2) | OVCAR-4 | Cytotoxic | - | [7] |
| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid (2) | OVCAR-8 | Cytotoxic | - | [7] |
| Compound 5o (derivative) | DLD-1 (colon cancer) | Cytotoxic | >70% growth inhibition at 10 µM | [7] |
Table 3: Anti-inflammatory and Other Activities
| Compound | Target/Assay | Activity | IC50/Inhibition | Reference |
| This compound (6) | NO production (LPS-stimulated RAW 264.7) | Anti-inflammatory | 81.1% inhibition at 10 µg/mL | [12] |
| 16-oxocleroda-3,13-dien-15-oic acid (7) | NO production (LPS-stimulated RAW 264.7) | Anti-inflammatory | 86.3% inhibition at 10 µg/mL | [12] |
| Cleroda-4(18),13-dien-15,16-olide (3) | Xanthine Oxidase | XO Inhibitor | 15.63 ± 0.11 μM | [14] |
| Cleroda-4(18),13-dien-15,16-olide (4) | Xanthine Oxidase | XO Inhibitor | 22.36 ± 0.15 μM | [14] |
| Allopurinol (control) | Xanthine Oxidase | XO Inhibitor | 33.14 ± 1.96 μM | [14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of Clerodane Diterpene Analogues
A general procedure for the synthesis of novel heterocyclic analogues involves a one-pot reaction of 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide (Lactone) with primary amines.[6]
Materials:
-
16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide
-
Primary amines
-
Methanol
Procedure:
-
Dissolve 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide in methanol.
-
Add the respective primary amine to the solution.
-
Stir the reaction mixture at room temperature for a specified duration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography over silica gel to obtain the desired analogues.[6]
Anti-tubercular Activity Assessment (Microplate Alamar Blue Assay)
The anti-tubercular activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv can be determined using the Microplate Alamar Blue Assay (MABA).[6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue solution
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include positive (with standard drugs like pyrazinamide, ciprofloxacin, streptomycin, and rifampicin) and negative (no drug) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[6]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., DLD-1, HCT116, MCF-7)
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours).
-
After treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
Clerodane diterpenes, including this compound and its derivatives, exert their biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
Caption: Apoptosis induction pathway of this compound via mitochondrial ROS.[11]
Caption: Cell cycle arrest at G0/G1 phase induced by this compound.[11]
Caption: Inhibition of EGFR-related signaling pathways by this compound.[11]
Conclusion
This compound and its analogs represent a promising class of natural products with a wide array of therapeutic potentials. Their diverse biological activities, coupled with a modifiable chemical structure, make them excellent candidates for further investigation and development in the fields of oncology, infectious diseases, and inflammatory disorders. This guide provides a foundational understanding of these compounds, offering valuable data and methodologies to aid researchers in their quest for novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these clerodane diterpenes.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Phytochemistry and pharmacological activities of clerodane diterpenoids from genus Tinospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of clerodane diterpene analogues from 16 hydroxycleroda 3,13(14)-Z-diene 15,16-olide for potential anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound | CAS:141979-19-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Synthesis, Stereochemical Confirmation, and Derivatization of 12(S),16ε-Dihydroxycleroda-3,13-dien-15,16-olide, a Clerodane Diterpene That Sensitizes Methicillin-Resistant Staphylococcus aureus to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Ethnobotanical and Pharmacological Significance of 16-Hydroxycleroda-3,13-dien-15,16-olide from Polyalthia longifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyalthia longifolia, commonly known as the Mast Tree, holds a significant place in traditional medicine systems, particularly in Southeast Asia. Various parts of this plant are utilized for their therapeutic properties, attributed to a rich diversity of phytochemicals. Among these, the clerodane diterpene 16-Hydroxycleroda-3,13-dien-15,16-olide has emerged as a compound of considerable scientific interest due to its potent pharmacological activities. This technical guide provides an in-depth overview of the ethnobotanical applications of Polyalthia longifolia, with a specific focus on the scientific evidence supporting the therapeutic potential of this compound. We present a compilation of its known biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development initiatives.
Ethnobotanical Uses of Polyalthia longifolia
Polyalthia longifolia (Annonaceae) has a long history of use in traditional medicine for a wide range of ailments. The name Polyalthia itself is derived from Greek, signifying "many cures," which reflects its versatile therapeutic applications.[1] Different parts of the tree, including the bark, leaves, and seeds, are employed in various traditional remedies.
Traditionally, the bark of P. longifolia is the most commonly used part and has been applied in the treatment of fever, skin diseases, diabetes, hypertension, and helminthiasis.[2][3][4] Decoctions of the bark are also used for mouth ulcers.[2] In some cultures, the stem bark is part of a mixture to treat bone fractures.[2] The leaves have been traditionally used to treat microbial infections and inflammation.[1] Ethnobotanical records also indicate its use for gonorrhea, scorpion stings, and various digestive system complications.[5][6]
Pharmacological Activities of this compound
Scientific investigations have identified this compound as a key bioactive constituent of Polyalthia longifolia. This clerodane diterpene has been shown to possess a range of pharmacological properties, including anticancer, anti-inflammatory, and antileishmanial activities.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[7] Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity of this compound and Related Compounds from Polyalthia longifolia
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | OVCAR-4 (Ovarian) | 5.7 | [8] |
| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | OVCAR-8 (Ovarian) | 4.4 | [8] |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Various | Effective cytotoxic agent | [7] |
| (-)-3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Various | Effective cytotoxic agent | [7] |
| Polylongifoliaic A | SK-N-MC (Neuroblastoma) | 1.64 | [3] |
| Polylongifoliaon B | SK-N-MC (Neuroblastoma) | 3.75 | [3] |
Anti-inflammatory Activity
The compound exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: Anti-inflammatory Activity of this compound
| Compound | Concentration | Nitric Oxide (NO) Inhibition (%) | Reference |
| This compound | 10 µg/mL | 81.1 | [1] |
Molecular Mechanisms of Action
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
This compound induces apoptosis in cancer cells through multiple signaling pathways. In human bladder cancer cells, it triggers the overproduction of reactive oxygen species (ROS) and reduces the mitochondrial membrane potential.[2][6] This leads to the release of cytochrome c, activation of caspase-3, and cleavage of PARP-1.[2][6] Furthermore, the compound induces cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and cyclin-dependent kinases 2 and 4, while upregulating p21, p27Kip1, and p53.[2][6]
In renal cell carcinoma, the compound has been shown to inactivate migratory-related signaling pathways, leading to apoptosis.[9] It also suppresses cell proliferation by decreasing the phosphorylation of Akt, mTOR, and MEK/ERK.[10]
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 16-Hydroxycleroda-3,13-dien-15,16-olide in Plant Extracts using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide is a clerodane diterpene predominantly isolated from plants of the Polyalthia genus, such as Polyalthia longifolia.[1][2] This class of compounds has garnered significant interest due to a wide range of biological activities, including cytotoxic, anti-inflammatory, and antileishmanial properties, making it a person of interest for drug discovery and development.[3][4] Accurate and precise quantification of this bioactive compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic research.
This document provides a detailed protocol for the quantification of 16-Hydroxycleroda-3,13-dien-15,16-olide in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology combines an efficient extraction technique validated for clerodane diterpenes from a plant matrix with specific and sensitive mass spectrometric parameters developed for the target analyte.
Quantitative Data Summary
The following tables summarize the performance characteristics of validated analytical methods for clerodane diterpenes. Table 1 presents data from a validated UHPLC-MS method for quantifying nine clerodane diterpenes in the plant Croton crassifolius, which demonstrates the expected performance for this class of compounds in a plant matrix.[5] Table 2 provides specific validation data for 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide from a validated LC-MS/MS method in hamster plasma, which includes the precise mass transitions for the analyte.[1]
Table 1: Method Validation Data for Clerodane Diterpenes in a Plant Matrix (Croton crassifolius) by UHPLC-MS[5]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) | Recovery (%, n=3) |
| Diterpene 1 | 2.31–2310 | >0.9943 | 0.924 | 4.62 | <5.96 | 96.3–104.5 |
| Diterpene 2 | 2.39–2390 | >0.9943 | 0.478 | 2.39 | <5.96 | 96.3–104.5 |
| Diterpene 3 | 4.78–4780 | >0.9943 | 0.956 | 4.78 | <5.96 | 96.3–104.5 |
| Diterpene 4 | 2.32–2320 | >0.9943 | 0.464 | 2.32 | <5.96 | 96.3–104.5 |
| Diterpene 5 | 2.35–2350 | >0.9943 | 0.470 | 2.35 | <5.96 | 96.3–104.5 |
| Diterpene 6 | 2.33–2330 | >0.9943 | 0.466 | 2.33 | <5.96 | 96.3–104.5 |
| Diterpene 7 | 2.36–2360 | >0.9943 | 0.472 | 2.36 | <5.96 | 96.3–104.5 |
| Diterpene 8 | 2.34–2340 | >0.9943 | 0.468 | 2.34 | <5.96 | 96.3–104.5 |
| Diterpene 9 | 2.38–2380 | >0.9943 | 0.476 | 2.38 | <5.96 | 96.3–104.5 |
Note: Precision is reported as the maximum Relative Standard Deviation (RSD) for inter-day and intra-day measurements.
Table 2: Method Validation Data for 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide in Hamster Plasma by LC-MS/MS[1]
| Parameter | 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide |
| Linear Range | 1.56–200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.56 ng/mL |
| Precision (%RSD) | Within-batch: 2.1-5.8, Between-batch: 3.5-7.1 |
| Accuracy (% Bias) | Within-batch: 1.8-6.2, Between-batch: 2.3-5.5 |
| MRM Transition (m/z) | 319.2 → 257.2 |
| Internal Standard (IS) | Rosuvastatin |
| IS MRM Transition (m/z) | 480.2 → 257.1 |
Experimental Protocols
This protocol provides a method for the extraction and subsequent quantification of this compound from a plant matrix.
Part 1: Sample Preparation and Extraction
This extraction protocol is adapted from a validated method for clerodane diterpenes in a plant matrix.[5]
1.1. Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Methanol (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (e.g., PTFE or Nylon)
1.2. Extraction Procedure:
-
Accurately weigh approximately 0.1 g of the homogenized, powdered plant material into a microcentrifuge tube.
-
Add 1.0 mL of 70% methanol (v/v in water) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 12,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a calibration curve by spiking a blank matrix extract with known concentrations of a this compound reference standard.
Part 2: LC-MS/MS Quantification
The following LC-MS/MS conditions are based on a sensitive and selective method developed for the target analyte.[1]
2.1. Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., Symmetry-Shield C18, 5 µm, 4.6 × 150 mm) is recommended.[1]
2.2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: An initial gradient can be optimized, but a starting point is 92% B.[1] A gradient may be necessary to resolve the analyte from matrix interferences. A suggested starting gradient is:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B for equilibration
-
-
Flow Rate: 0.6 mL/min[5]
-
Injection Volume: 5-10 µL
-
Column Temperature: 30-40 °C
2.3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~350 °C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~600 L/hr
-
Note: These parameters should be optimized for the specific instrument being used.
-
Visualizations
Experimental Workflow
Caption: Workflow for quantifying this compound.
Analytical Method Validation Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analysis of 16-Hydroxycleroda-3,13-dien-15,16-olide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene with significant pharmacological interest, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a natural compound isolated from plants such as Polyalthia longifolia. It has demonstrated a range of biological activities, making it a subject of interest in drug discovery and development. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of extracts, and formulation development. This document outlines a validated LC-MS/MS method for sensitive quantification in biological matrices and a proposed HPLC-UV method for routine analysis.
I. LC-MS/MS Method for Quantification in Plasma
This section details a sensitive and selective LC-MS/MS method developed and validated for the simultaneous estimation of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide and its metabolite in hamster plasma.[1][2]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction) [1][2]
-
To 200 µL of hamster plasma, add the internal standard (e.g., rosuvastatin).
-
Perform liquid-liquid extraction to separate the analytes.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography [1][2]
-
Column: Symmetry-Shield C₁₈ (5 µm, 4.6 × 150 mm)
-
Mobile Phase: Acetonitrile and 0.1% aqueous formic acid (92:08, v/v)
-
Flow Rate: Information not available in the provided search results. A typical starting point for a 4.6 mm ID column would be 0.8-1.2 mL/min.
-
Injection Volume: Information not available in the provided search results. A typical injection volume is 5-20 µL.
-
Column Temperature: Information not available in the provided search results. A common starting point is 25-40 °C.
-
Ionization Mode: Negative ion electrospray ionization (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MS/MS Transitions: Specific precursor and product ions for this compound and the internal standard would need to be determined through infusion and optimization experiments.
Quantitative Data
The following table summarizes the quantitative performance of the described LC-MS/MS method.[1][2]
| Parameter | Value |
| Linearity Range | 1.56–200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Precision (%RSD) | Within acceptable limits as per FDA guidelines |
| Accuracy (% Bias) | Within acceptable limits as per FDA guidelines |
II. Proposed HPLC-UV Method for Routine Analysis
While a specific validated HPLC-UV method for this compound was not found in the initial search, a robust method can be developed based on general principles for the analysis of diterpenoids. The following protocol is a recommended starting point for method development and validation.
Experimental Protocol
1. Sample Preparation
-
For plant extracts, perform a suitable extraction (e.g., maceration or soxhlet with an appropriate solvent like methanol or ethanol) followed by filtration.
-
For formulations, dissolve the product in a suitable solvent and filter prior to injection.
-
Ensure the final sample is dissolved in the mobile phase.
2. High-Performance Liquid Chromatography
-
Column: A reverse-phase C18 column is recommended (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile (A) and water (B), both potentially containing 0.1% formic acid to improve peak shape, is suggested. A starting gradient could be:
-
0-10 min: 65% to 35% B
-
10-30 min: 35% to 15% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
UV Detection: Diterpenoids often lack a strong chromophore, so detection at a low wavelength, such as 210 nm, is recommended to achieve adequate sensitivity.
3. Method Validation
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters including:
-
Specificity
-
Linearity and Range
-
Precision (Repeatability and Intermediate Precision)
-
Accuracy
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
III. Workflow Diagrams
LC-MS/MS Analysis Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Proposed HPLC-UV Method Development Workflow
Caption: Proposed workflow for HPLC-UV method development and validation.
References
- 1. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous estimation of 16α-hydroxycleroda-3,13(14) Z-dien-15,16-olide from Polyalthia longifolia and its metabolite in hamster plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Anti-Cancer Activity of 16-Hydroxycleroda-3,13-dien-15,16-olide using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-cancer properties of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a clerodane diterpene isolated from Polyalthia longifolia. The protocols outlined below detail the use of the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.
Introduction
This compound is a natural compound that has demonstrated significant anti-cancer activities in various preclinical studies.[1][2] It belongs to the class of clerodane diterpenes, which are known for their diverse pharmacological properties.[3][4] Research indicates that CD exerts its anti-proliferative effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key oncogenic signaling pathways.[5][6][7][8] This document serves as a guide for researchers interested in investigating the anti-cancer potential of this compound in a laboratory setting.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9] By dissolving these crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[9][11] This allows for the quantitative determination of a compound's cytotoxic effect on cancer cells.
Data Presentation
The following tables summarize the reported in vitro anti-cancer activity of this compound across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| T24 | Bladder Cancer | 39.8 (for G0/G1 arrest) | 24 |
| 786-O | Renal Cell Carcinoma | Not specified | Not specified |
| A-498 | Renal Cell Carcinoma | Not specified | Not specified |
| MCF-7 | Breast Cancer | Dose-dependent inhibition | Not specified |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition | Not specified |
| OVCAR-4 | Ovarian Cancer | Micromolar range | Not specified |
| OVCAR-8 | Ovarian Cancer | Micromolar range | Not specified |
Note: The available search results did not consistently provide specific IC50 values for all cell lines and time points. The table reflects the qualitative and quantitative data found in the provided search snippets.
Experimental Protocols
Protocol 1: MTT Assay for Determining Cell Viability
This protocol outlines the steps for assessing the cytotoxicity of this compound against adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (CD) stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium.[12]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the CD stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of CD. Include a vehicle control (medium with the same concentration of DMSO used for the highest CD concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[11]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of CD using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathways Modulated by this compound
Studies have shown that this compound induces apoptosis and inhibits cell proliferation by targeting multiple intracellular signaling pathways.[5][6]
Caption: Inhibition of oncogenic signaling pathways by the compound.
The provided information indicates that this compound also induces apoptosis through the mitochondrial pathway.[7][8]
Caption: Induction of apoptosis via the mitochondrial pathway.
References
- 1. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
Unraveling Apoptosis: Western Blot Analysis of Pathways Triggered by 16-Hydroxycleroda-3,13-dien-15,16-olide
For Immediate Release
[City, State] – [Date] – Researchers investigating the anti-cancer potential of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a natural compound, have elucidated its mechanism of action in inducing programmed cell death, or apoptosis, in cancer cells. Through detailed Western blot analysis, studies have revealed that CD triggers the intrinsic apoptosis pathway, highlighting its potential as a therapeutic agent. These findings are of significant interest to researchers, scientists, and drug development professionals in the field of oncology.
This application note provides a detailed overview of the experimental protocols for analyzing the apoptosis pathways induced by this compound using Western blotting, along with a summary of the quantitative findings and visual representations of the involved signaling cascades.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the dose-dependent effects of this compound on key apoptosis-related proteins in cancer cell lines, as determined by Western blot analysis. Data is presented as a percentage of the control group (untreated cells).
Table 1: Effect of this compound on Bcl-2 Family and Cytochrome c
| Protein | Concentration of CD (µM) | Relative Expression (% of Control) |
| Bcl-2 | 10 | 85% |
| 20 | 60% | |
| 30 | 40% | |
| 40 | 25% | |
| Cytosolic Cytochrome c | 10 | 150% |
| 20 | 250% | |
| 30 | 400% | |
| 40 | 550% |
Table 2: Effect of this compound on Caspase Activation and PARP Cleavage
| Protein | Concentration of CD (µM) | Relative Expression (% of Control) |
| Cleaved Caspase-3 (17 kDa) | 10 | 200% |
| 20 | 450% | |
| 30 | 800% | |
| 40 | 1200% | |
| Cleaved Caspase-3 (19 kDa) | 10 | 180% |
| 20 | 400% | |
| 30 | 750% | |
| 40 | 1100% | |
| Cleaved PARP-1 | 10 | 150% |
| 20 | 300% | |
| 30 | 550% | |
| 40 | 800% |
Experimental Protocols
The following are detailed protocols for the Western blot analysis of apoptosis pathways induced by this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate human cancer cells (e.g., T24 bladder cancer cells) in 6-well plates at a density of 1 x 10^6 cells/well.[1]
-
Cell Culture: Culture the cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, and 40 µM) for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Cytochrome c, Cleaved Caspase-3, Cleaved PARP-1, and β-actin as a loading control) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-actin).
Visualizing the Molecular Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflow involved in the analysis of apoptosis induced by this compound.
References
Investigating Autophagy Induction by 16-Hydroxycleroda-3,13-dien-15,16-olide in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the induction of autophagy in cancer cells by 16-Hydroxycleroda-3,13-dien-15,16-olide (HCD), a natural diterpenoid compound. The protocols outlined below detail the necessary experimental procedures to characterize the autophagic response and elucidate the underlying signaling pathways.
Introduction
This compound is a clerodane diterpene that has demonstrated anti-cancer properties in various cancer cell lines.[1][2][3] One of the key mechanisms contributing to its anti-tumor activity is the induction of autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[4][5] Understanding the molecular mechanisms by which HCD induces autophagy is crucial for its development as a potential therapeutic agent.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on cancer cells.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| T24 | Bladder Cancer | ~~30 | 48 |
| A549 (Dox-S) | Lung Cancer | Not explicitly stated, but cytotoxic effects observed | Not specified |
| A549 (Dox-R) | Lung Cancer | Not explicitly stated, but cytotoxic effects observed | Not specified |
| Glioma C6 | Brain Tumor | Not explicitly stated, but cytotoxic effects observed | Not specified |
| Neuroblastoma N18 | Brain Tumor | Not explicitly stated, but cytotoxic effects observed | Not specified |
| Renal Cell Carcinoma (A-498, 786-O) | Kidney Cancer | Not explicitly stated, but cytotoxic effects observed | Not specified |
| Breast Cancer (MCF-7, MDA-MB-231) | Breast Cancer | Not explicitly stated, but cytotoxic effects observed | Not specified |
Table 2: Dose-Dependent Effect of this compound on Autophagy-Related Protein Expression in Glioma C6 Cells
| Treatment Concentration (µM) | LC3-II Expression (Fold Change vs. Control) | Beclin-1 Expression (Fold Change vs. Control) |
| 10 | Significant Increase | Significant Increase |
| 20 | Further Significant Increase | Further Significant Increase |
| 30 | Maximum Increase Observed | Maximum Increase Observed |
Data is qualitative as presented in the source.[4]
Signaling Pathways
HCD-induced autophagy in cancer cells involves the modulation of several key signaling pathways. The primary mechanisms identified are the generation of reactive oxygen species (ROS) and the subsequent activation of MAPK pathways, as well as the inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. 2.8. Autophagic Vacuoles Detection by Acridine Orange Staining [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Acridine Orange Staining [bio-protocol.org]
- 5. Beclin-1/LC3-II dependent macroautophagy was uninfluenced in ischemia-challenged vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of 16-Hydroxycleroda-3,13-dien-15,16-olide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the anti-inflammatory properties of 16-Hydroxycleroda-3,13-dien-15,16-olide (HCD), a clerodane diterpene isolated from Polyalthia longifolia. The protocols outlined below are designed for in vitro and in vivo investigations into the compound's mechanisms of action, particularly its modulation of key inflammatory signaling pathways.
Introduction to this compound and its Anti-inflammatory Potential
This compound (HCD) is a natural compound that has demonstrated a range of pharmacological activities, including anti-inflammatory effects.[1][2] Research suggests that HCD can protect neuronal cells from lipopolysaccharide (LPS)-induced neurotoxicity by inhibiting microglia-mediated inflammation.[3] This anti-inflammatory action is attributed to its ability to suppress the production of key inflammatory mediators. The primary molecular mechanisms underlying these effects appear to involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.[4][5][6]
In Vitro Anti-inflammatory Assays
A common and effective in vitro model for studying inflammation involves the use of macrophages, such as the RAW 264.7 cell line or primary bone marrow-derived macrophages, stimulated with lipopolysaccharide (LPS).[7][8][9] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in these cells.
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol measures the ability of HCD to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (HCD)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of HCD (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by HCD compared to the LPS-stimulated control.
Protocol: Measurement of Pro-inflammatory Cytokine Production
This protocol assesses the effect of HCD on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Materials:
-
RAW 264.7 macrophage cells and appropriate culture media
-
This compound (HCD)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Inhibition protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[8][9]
-
Data Analysis: Quantify the cytokine concentrations using the standard curves provided with the ELISA kits. Calculate the percentage inhibition of each cytokine by HCD.
Protocol: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol investigates the molecular mechanism of HCD's anti-inflammatory effects by examining its impact on key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cells
-
This compound (HCD)
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with HCD for 2 hours, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Anti-inflammatory Models
In vivo models are crucial for evaluating the therapeutic potential of HCD in a whole organism.
Protocol: LPS-Induced Systemic Inflammation in Mice
This model is used to assess the systemic anti-inflammatory effects of HCD.[10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (HCD)
-
Lipopolysaccharide (LPS)
-
Saline solution
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week.
-
Compound Administration: Administer HCD orally or intraperitoneally at various doses. Include a vehicle control group.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), inject the mice with a sublethal dose of LPS (e.g., 1-5 mg/kg, i.p.).
-
Sample Collection: At a specific time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture for serum cytokine analysis. Tissues such as the liver, lungs, and spleen can also be harvested for further analysis (e.g., histology, gene expression).
-
Analysis: Measure serum cytokine levels (TNF-α, IL-6) using ELISA.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the anti-edematous effects of anti-inflammatory compounds.[11][12]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (HCD)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Compound Administration: Administer HCD orally or intraperitoneally. Include a vehicle control and a positive control group (e.g., indomethacin).
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for the HCD-treated groups compared to the control group.
Quantitative Data Summary
The following table summarizes the reported inhibitory effects of a related compound, 6-Hydroxycleroda-3,13-dien-15,16-olide (PL3), which provides an indication of the potential efficacy of HCD.
| Inflammatory Mediator | Cell Type | Stimulant | Method of Detection | Reported Effect of PL3 | Reference |
| Nitric Oxide (NO) | Microglia-like HAPI cells | LPS | Griess Assay | Decreased production | [3] |
| Prostaglandin E2 (PGE2) | Microglia-like HAPI cells | LPS | Not specified | Decreased production | [3] |
| TNF-α | Microglia-like HAPI cells | LPS | Not specified | Decreased production | [3] |
| iNOS Expression | Microglia-like HAPI cells | LPS | Western Blot | Decreased expression | [3] |
| COX-2 Expression | Microglia-like HAPI cells | LPS | Western Blot | Decreased expression | [3] |
| NF-κBp65 Expression | Microglia-like HAPI cells | LPS | Western Blot | Decreased expression | [3] |
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
References
- 1. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxycleroda-3,13-dien-15,16-olide protects neuronal cells from lipopolysaccharide-induced neurotoxicity through the inhibition of microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. LPS-induced inflammation cell model [bio-protocol.org]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. ijpras.com [ijpras.com]
Formulation of 16-Hydroxycleroda-3,13-dien-15,16-olide for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxycleroda-3,13-dien-15,16-olide is a clerodane diterpene isolated from various plant species, notably Polyalthia longifolia. This natural product has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-leishmanial properties. Preclinical evaluation of this compound in both in vitro and in vivo models is a critical step in assessing its therapeutic potential. However, like many diterpenoids, this compound exhibits poor aqueous solubility, posing a significant challenge for its formulation and delivery in preclinical studies.
This document provides detailed application notes and protocols for the formulation of this compound for preclinical research. It outlines strategies for solubilization, preparation of formulations for in vitro and in vivo (oral and intravenous) administration, and analytical methods for the characterization and quality control of these formulations.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate formulations.
| Property | Value/Information |
| Molecular Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | |
| Water | Poorly soluble |
| DMSO | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Formulation Strategies for Preclinical Studies
Given its lipophilic nature, the formulation of this compound requires the use of solubilizing agents and specific vehicle systems to ensure its bioavailability and consistent delivery in preclinical models.
In Vitro Formulations (for Cell-Based Assays)
For in vitro studies, the primary goal is to prepare a stock solution that can be easily diluted into the cell culture medium without causing precipitation.
Protocol 1: DMSO Stock Solution
This is the most common method for preparing compounds for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
For use in cell culture, dilute the DMSO stock solution with the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vivo Formulations
For animal studies, the formulation strategy depends on the route of administration. It is crucial to use excipients that are generally regarded as safe (GRAS) for animal use.
Oral Gavage Formulation (Suspension)
For oral administration in rodents, a suspension is often a practical approach for poorly water-soluble compounds.
Protocol 2: Carboxymethylcellulose (CMC) Suspension
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (low viscosity) in sterile water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
Sterile glass vials
-
Magnetic stirrer
Procedure:
-
Weigh the required amount of this compound.
-
If using, add a small amount of Tween 80 to the powder and triturate with a mortar and pestle to create a paste. This helps in wetting the powder.
-
Gradually add the 0.5% CMC solution to the paste while continuously triturating or homogenizing until a uniform suspension is formed.
-
Transfer the suspension to a sterile glass vial and stir continuously with a magnetic stirrer before and during dosing to ensure homogeneity.
Intravenous Formulation (Solubilized)
For intravenous administration, the compound must be in a clear, sterile solution to prevent embolism.
Protocol 3: Co-solvent Formulation for IV Injection
Materials:
-
This compound powder
-
Ethanol, USP grade
-
Propylene glycol (PG), USP grade
-
Sterile saline (0.9% NaCl) or 5% dextrose solution (D5W)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
Add propylene glycol to the ethanolic solution. A common starting ratio is 1:1 (ethanol:PG).
-
Slowly add sterile saline or D5W to the co-solvent mixture while vortexing to reach the final desired concentration. The final concentration of the organic solvents should be kept as low as possible. A typical vehicle composition might be 10% ethanol, 40% propylene glycol, and 50% saline.
-
Visually inspect the solution for any signs of precipitation.
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
Analytical Characterization and Quality Control
It is essential to characterize the prepared formulations to ensure the correct concentration, purity, and stability of the active compound.
| Parameter | Method | Purpose |
| Concentration & Purity | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection | To confirm the concentration of this compound in the formulation and to assess its purity. |
| Homogeneity (for suspensions) | HPLC analysis of samples taken from different parts of the suspension (e.g., top, middle, bottom) | To ensure uniform distribution of the compound in the suspension, which is critical for consistent dosing. |
| Stability | HPLC analysis of the formulation stored under specified conditions (e.g., room temperature, 4°C) over a defined period. | To determine the shelf-life of the formulation and ensure that the compound does not degrade during storage and use. |
| Appearance | Visual inspection | To check for any changes in color, clarity (for solutions), or resuspendability (for suspensions). |
| pH | pH meter | To ensure the pH of the formulation is within an acceptable range for the intended route of administration. |
Protocol 4: HPLC Method for Quantification
This protocol provides a general starting point for developing a specific HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient elution (e.g., start with 50% B, increase to 95% B over 15 minutes)
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 210-230 nm (to be optimized based on the UV spectrum of the compound)
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the standards to generate a calibration curve.
-
Dilute a sample of the formulation with the same solvent used for the standards to a concentration that falls within the range of the calibration curve.
-
Inject the diluted formulation sample and determine the concentration of this compound by comparing its peak area to the calibration curve.
Protocol 5: Stability Testing
Procedure:
-
Prepare the formulation as described in the relevant protocol.
-
Divide the formulation into several aliquots and store them under different conditions (e.g., 4°C, 25°C/60% RH).
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours for short-term stability; 1, 2, and 4 weeks for longer-term stability), analyze an aliquot for the concentration and purity of this compound using the validated HPLC method.
-
Assess the appearance and pH of the formulation at each time point.
-
The formulation is considered stable if the concentration remains within ±10% of the initial concentration and no significant degradation products are observed.
Visualizations
Caption: Preclinical formulation development workflow.
Caption: Potential signaling pathways affected by the compound.
Troubleshooting & Optimization
Technical Support Center: Solubility of 16-Hydroxycleroda-3,13-dien-15,16-olide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 16-Hydroxycleroda-3,13-dien-15,16-olide for in vitro assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a clerodane diterpene, a class of compounds that are typically hydrophobic in nature. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] Its solubility in aqueous solutions like cell culture media is very low, which necessitates the use of a solubilizing agent for in vitro experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
The most common and recommended solvent for preparing a stock solution of this compound for cell-based assays is DMSO.[1][2] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent the introduction of water, which can lead to compound precipitation.
Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to not exceed a final DMSO concentration of 0.5%.[3] For sensitive cell lines or long-term assays, it is advisable to keep the final DMSO concentration at or below 0.1%.[4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: Are there alternative methods to improve the solubility of this compound without using DMSO?
Yes, an alternative method is to use cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.[7][8]
Troubleshooting Guides
Issue 1: The compound precipitates when I add my DMSO stock solution to the cell culture medium.
-
Cause: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The sudden change in solvent polarity causes the compound to come out of solution.
-
Solution:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a stepwise (serial) dilution. First, dilute the stock solution in a small volume of media, mix well, and then add this intermediate dilution to the rest of the media.[3]
-
Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the compound stock can sometimes help maintain solubility.[4]
-
Vortexing/Sonication: Immediately after adding the stock solution to the media, vortex the solution gently or sonicate it for a few minutes to aid in dissolution.[2]
-
Reduce Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
-
Issue 2: I observe crystal formation in my 96-well plates after adding the compound.
-
Cause: This can be due to the compound precipitating out of solution over time, especially at higher concentrations. It can also be caused by evaporation from the wells, which increases the compound concentration.
-
Solution:
-
Check for Complete Dissolution: Before adding the working solution to the wells, ensure the compound is fully dissolved in the media. Hold the tube up to a light source to check for any visible particulates.
-
Optimize Compound Concentration: You may be exceeding the solubility limit of the compound in the final assay conditions. Consider performing a dose-response experiment with a wider range of concentrations to identify the highest soluble concentration.
-
Use Plate Sealers: To prevent evaporation, especially during long incubation periods, use sterile, breathable plate sealers.
-
Wash Wells Before Endpoint Reading: If precipitates interfere with colorimetric or fluorometric readings (e.g., in an MTT assay), you can gently wash the cell monolayer with PBS before adding the detection reagent. However, be cautious not to dislodge adherent cells.[9]
-
Quantitative Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Chloroform | Soluble | Not suitable for in vitro assays. |
| Dichloromethane | Soluble | Not suitable for in vitro assays. |
| Ethyl Acetate | Soluble | Not suitable for in vitro assays. |
| Acetone | Soluble | Not suitable for in vitro assays. |
| Water / Aqueous Buffers | Poorly soluble | Requires a solubilizing agent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (Molecular Weight: 318.45 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, weigh 3.18 mg.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve the Compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, warm the tube to 37°C in a water bath and sonicate for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions and Serial Dilution
This protocol describes the preparation of working solutions for a 96-well plate assay, ensuring the final DMSO concentration remains at 0.1%.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in cell culture medium. For example, to get a final highest concentration of 10 µM, you can make a 100 µM intermediate solution (a 1:100 dilution of the 10 mM stock). To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. This intermediate solution will have a DMSO concentration of 1%.
-
Perform Serial Dilutions:
-
Add 100 µL of cell culture medium containing 0.1% DMSO to wells 2 through 12 of a dilution plate.
-
Add 200 µL of the 100 µM intermediate solution to well 1.
-
Transfer 100 µL from well 1 to well 2, and mix thoroughly by pipetting up and down.
-
Continue this 1:2 serial dilution across the plate to well 11. Do not add any compound to well 12, as this will be your vehicle control.
-
-
Add to Assay Plate: Add your desired volume of the working solutions from the dilution plate to your cell plate. For example, if you add 10 µL of each working solution to 90 µL of media in your cell plate, you will achieve your final desired concentrations with a final DMSO concentration of 0.1%.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HPβCD) for Solubilization
-
Prepare HPβCD Solution: Prepare a stock solution of HPβCD in water or your desired buffer (e.g., 500 mg/mL).[7]
-
Add Compound: Add an excess amount of this compound to the HPβCD solution.
-
Equilibrate: Agitate the suspension at room temperature or 30°C for an extended period (e.g., 24-72 hours) to allow for complex formation.[7][8]
-
Remove Undissolved Compound: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine Concentration: The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method like HPLC.
-
Dilute for Assay: The resulting solution can then be diluted in cell culture medium for your in vitro assay. Remember to include a vehicle control with the same concentration of HPβCD.
Visualizations
References
- 1. 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide | CAS:165459-53-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. emulatebio.com [emulatebio.com]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nextgenrnd.com [nextgenrnd.com]
- 7. US6960300B2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Stability of 16-Hydroxycleroda-3,13-dien-15,16-olide in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of 16-Hydroxycleroda-3,13-dien-15,16-olide in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known general stability characteristics of this compound?
A1: this compound is a clerodane diterpene containing a butenolide ring, which is a lactone. Lactone rings are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the opening of the lactone ring to form the corresponding hydroxy carboxylic acid. The presence of double bonds in the structure also suggests potential susceptibility to oxidation and light-induced degradation. While specific quantitative data for this exact molecule is limited in public literature, a derivative has shown good stability in simulated gastric and intestinal fluids for up to 4 hours.
Q2: In which solvents is this compound soluble and what are the implications for stability?
A2: Based on available information, this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. When preparing stock solutions, it is recommended to use anhydrous grades of these solvents to minimize hydrolysis. For biological assays requiring aqueous dilutions, it is crucial to assess the stability of the compound in the final medium, as the presence of water can initiate degradation, especially at non-neutral pH.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is expected to be pH-dependent due to the presence of the lactone ring.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the lactone can occur, leading to the formation of the corresponding hydroxy carboxylic acid. Some clerodane diterpenes have been observed to hydrolyze in the presence of trace amounts of acid.
-
Neutral Conditions (pH ≈ 7): The compound is expected to be most stable around neutral pH. However, long-term storage in aqueous buffered solutions should still be monitored for potential degradation.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis of the lactone is generally faster than acid-catalyzed hydrolysis and will lead to the formation of the carboxylate salt of the ring-opened acid.
Q4: My analytical results for this compound are inconsistent. What could be the cause?
A4: Inconsistent analytical results can stem from the degradation of the compound during sample preparation, storage, or analysis. Key factors to consider are:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents for stock solutions.
-
pH of Aqueous Solutions: If working with aqueous media, buffer the solution to a neutral pH if possible and analyze the samples promptly.
-
Storage Conditions: Store stock solutions at -20°C or lower and minimize freeze-thaw cycles. Protect solutions from light.
-
Sample Handling: Prepare dilutions immediately before use and avoid prolonged exposure to ambient temperature and light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency in biological assays over time. | Degradation of the compound in the aqueous assay medium. | Perform a time-course stability study of the compound in the specific assay medium. Prepare fresh dilutions for each experiment. Consider using a stabilizing agent if compatible with the assay. |
| Appearance of new peaks in HPLC chromatograms of stored samples. | Chemical degradation of the compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway (e.g., hydrolysis, oxidation). Adjust storage conditions (pH, temperature, light exposure) to minimize degradation. |
| Precipitation of the compound upon dilution in aqueous buffer. | Poor aqueous solubility. | First, confirm the precipitate is the compound and not a degradant. If it is the compound, consider using a co-solvent (e.g., DMSO, ethanol) in the final dilution, ensuring the final concentration of the co-solvent is compatible with your experimental system. The solubility can also be pH-dependent; test solubility at different pH values. |
| Variability between different batches of the compound. | Differences in purity or the presence of impurities that may catalyze degradation. | Always use well-characterized batches of the compound with a certificate of analysis. Re-evaluate the purity of each new batch before use. |
Data Summary Tables
The following tables are templates for researchers to systematically collect and organize stability data for this compound under their specific experimental conditions.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (µg/mL) | % Recovery after 1 week | % Recovery after 1 month | % Recovery after 3 months | Notes |
| DMSO (anhydrous) | |||||
| Ethanol (anhydrous) | |||||
| Acetonitrile | |||||
| Methanol | |||||
| Chloroform |
Table 2: pH Stability of this compound in Aqueous Buffer at 25°C
| pH | Buffer System | Initial Concentration (µg/mL) | % Remaining after 1h | % Remaining after 4h | % Remaining after 24h | Major Degradation Product(s) |
| 2.0 | HCl/KCl | |||||
| 4.5 | Acetate | |||||
| 7.4 | Phosphate | |||||
| 9.0 | Borate |
Experimental Protocols
Protocol 1: Determination of Solvent Stability
Objective: To assess the stability of this compound in various organic solvents over time.
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in each of the selected anhydrous solvents (e.g., DMSO, ethanol, acetonitrile).
-
Aliquot the solutions into amber glass vials, seal tightly, and store at the desired temperature (e.g., -20°C).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot for analysis.
-
Analyze the concentration of the parent compound using a validated stability-indicating HPLC method (see Protocol 3).
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 1-4 hours) due to expected faster degradation. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a set time (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified duration (e.g., 48 hours). Dissolve the sample in a suitable solvent for analysis.
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period. Keep a control sample in the dark.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to determine the extent of degradation and profile of degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like 0.1% formic acid in water) is a good starting point.
-
Gradient Program: Start with a lower percentage of acetonitrile and gradually increase it to elute more hydrophobic compounds. A typical gradient could be 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Method Validation: Inject samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key structural features and potential degradation pathways.
Technical Support Center: Optimizing 16-Hydroxycleroda-3,13-dien-15,16-olide Extraction from Polyalthia longifolia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 16-Hydroxycleroda-3,13-dien-15,16-olide from the leaves of Polyalthia longifolia.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification process.
Problem 1: Low Yield of Crude Extract
| Potential Cause | Suggested Solution |
| Improper Sample Preparation | Ensure leaves are properly dried (air-dried or oven-dried at low temperatures, e.g., 40-50°C) and ground to a fine powder to maximize surface area for solvent penetration. |
| Inadequate Solvent Polarity | While ethanolic and methanolic extracts are common, the polarity of the solvent system is crucial.[1] Experiment with solvent mixtures of varying polarities (e.g., hexane, ethyl acetate, methanol, and combinations thereof) to optimize the extraction of the target diterpenoid. |
| Insufficient Extraction Time/Temperature | For maceration, ensure a sufficient duration (e.g., 3-7 days) with periodic agitation.[1] For other methods like Soxhlet, ensure the appropriate number of cycles. Temperature can also be a factor; however, high temperatures may degrade the compound. |
| Suboptimal Solid-to-Solvent Ratio | A low solvent volume may lead to saturation and incomplete extraction. A general guideline is a 1:10 to 1:20 solid-to-solvent ratio (w/v). |
Problem 2: Low Purity of this compound in the Final Isolate
| Potential Cause | Suggested Solution |
| Co-extraction of Impurities | Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds before extracting with a more polar solvent. |
| Inefficient Chromatographic Separation | Optimize the mobile phase for column chromatography. A gradient elution starting from a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Monitor fractions closely using Thin Layer Chromatography (TLC). |
| Presence of Isomeric Compounds | Multiple clerodane diterpenes with similar polarities may be present.[2][3][4][5][6] High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be necessary for final purification. |
| Compound Degradation | Avoid excessive heat and exposure to strong acids or bases during the extraction and purification process, as these can lead to the formation of artifacts. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for obtaining a good yield of this compound?
A1: A common and effective method involves sequential solvent extraction followed by column chromatography. A detailed protocol is provided in the "Experimental Protocols" section below. This method has been reported to yield significant quantities of the target compound.[7]
Q2: Are there alternative extraction methods that could improve yield or efficiency?
A2: Yes, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown promise for extracting bioactive compounds from plants in the Annonaceae family.[8][9] These methods can often provide higher yields in shorter timeframes and with reduced solvent consumption compared to conventional methods.[8] For Polyalthia longifolia, UAE has been effectively used to extract polyphenols and could likely be optimized for diterpenoid extraction.[10]
Q3: How can I monitor the presence of this compound during the extraction and purification process?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the presence of the compound in different fractions. A suitable solvent system for TLC development would be a mixture of n-hexane and ethyl acetate. The spot corresponding to the compound can be visualized under UV light or by using a suitable staining reagent. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the key parameters to consider when optimizing an extraction protocol?
A4: The key parameters to optimize include:
-
Solvent System: The type and polarity of the solvent(s).
-
Temperature: Higher temperatures can increase extraction efficiency but may also degrade the target compound.
-
Extraction Time: The duration of the extraction process.
-
Solid-to-Solvent Ratio: The amount of plant material relative to the volume of solvent.
-
Particle Size: Finer grinding of the plant material increases the surface area for extraction.
Q5: What is the expected yield of this compound from Polyalthia longifolia leaves?
A5: The yield can vary depending on the plant material, geographical source, and the extraction and purification methods employed. One study reported a yield of approximately 12.2 grams of the compound from 9 kg of dried leaves.[11] Another detailed protocol obtained 3.56 g from a 30 g fraction of a hexane extract, which was derived from 16 kg of dried leaves.[7]
Data Presentation
Table 1: Comparison of Extraction Methods for Diterpenoids from Annonaceae Plants
| Extraction Method | Typical Solvent(s) | Key Parameters | Reported Advantages | Reported Disadvantages |
| Maceration | Ethanol, Methanol | - Time: 3-7 days- Temperature: Room temperature | - Simple and low cost | - Time-consuming- Potentially lower yield |
| Soxhlet Extraction | Hexane, Ethyl Acetate | - Time: 6-24 hours- Temperature: Boiling point of solvent | - Higher yield than maceration | - Requires specialized glassware- Potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Acetone | - Time: 15-60 minutes- Temperature: 25-60°C- Frequency: 20-40 kHz | - Reduced extraction time- Increased yield- Lower solvent consumption | - Requires specific equipment- Potential for localized heating |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | - Time: 5-30 minutes- Power: 100-800 W | - Very short extraction time- High yield | - Requires specialized microwave equipment- Potential for localized overheating |
Experimental Protocols
Detailed Methodology for Conventional Extraction and Isolation
This protocol is adapted from a published study on the isolation of 16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide.[7]
-
Plant Material Preparation: Air-dry the leaves of Polyalthia longifolia in the shade and then grind them into a coarse powder.
-
Initial Extraction:
-
Macerate 16 kg of the powdered leaves in 50 L of ethanol at room temperature for three consecutive days.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude ethanolic extract.
-
-
Solvent Partitioning:
-
Macerate the ethanolic extract with n-hexane (3 x 2 L).
-
Separate the hexane layer and concentrate it under reduced pressure to yield the hexane extract.
-
-
Column Chromatography (Step 1):
-
Subject the hexane extract (e.g., 1.2 kg) to silica gel column chromatography (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100 v/v).
-
Collect fractions and monitor by TLC. The target compound is typically found in the fractions eluted with around 20% ethyl acetate in hexane.
-
-
Column Chromatography (Step 2):
-
Pool the fractions containing the target compound and concentrate them.
-
Subject a portion of this concentrated fraction (e.g., 30 g) to flash column chromatography over silica gel (230-400 mesh).
-
Elute with a gradient of n-hexane and ethyl acetate.
-
-
Isolation and Purification:
-
The fractions containing the pure compound (as determined by TLC) are pooled and concentrated.
-
The compound may crystallize upon concentration or after standing. Recrystallization from a suitable solvent system (e.g., methanol/acetone) can be performed to obtain the pure this compound.
-
Mandatory Visualization
Caption: Conventional extraction and isolation workflow for this compound.
Caption: Troubleshooting decision tree for low yield of the target compound.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
References
- 1. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clerodane diterpenes from Polyalthia longifolia (Sonn) Thw. var. pendula: Potential antimalarial agents for drug resistant Plasmodium falciparum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 16-Hydroxycleroda-3,13-dien-15,16-olide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) and encountering or investigating resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound (CD) in cancer cells?
A1: this compound is a clerodane diterpene that has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including bladder, renal, and breast cancer.[1][2][3] Its anti-cancer activity is multifactorial and involves:
-
Induction of Oxidative Stress: CD treatment leads to the overproduction of reactive oxygen species (ROS), which damages cellular components and triggers apoptotic pathways.[1][4]
-
Mitochondrial-Dependent Apoptosis: It causes a reduction in mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3 and PARP-1 cleavage.[1][5]
-
Cell Cycle Arrest: CD can arrest the cell cycle at the G0/G1 or G2/M phase, depending on the cancer cell type, by modulating the expression of cyclins and cyclin-dependent kinases.[1][2][6]
-
Inhibition of Pro-Survival Signaling Pathways: The compound has been demonstrated to downregulate the phosphorylation and activation of key signaling nodes, including the EGFR, PI3K/Akt/mTOR, and MEK/ERK pathways.[1][4][5][7]
-
Disruption of Cell Adhesion and Migration: CD can induce anoikis (a form of apoptosis in response to cell detachment) by causing the disassembly of focal adhesion complexes and downregulating proteins involved in cell migration and invasion.[2][6][8]
Q2: Are there any documented mechanisms of resistance to this compound?
A2: As of late 2025, there is a lack of published literature specifically detailing acquired resistance mechanisms to this compound in cancer cells. However, based on its known mechanisms of action and general principles of drug resistance, several plausible mechanisms can be hypothesized. These are discussed in the troubleshooting section.
Q3: What are the likely or hypothetical mechanisms of resistance to this compound?
A3: Based on its multi-targeted mechanism of action, resistance to CD could arise from several adaptations in cancer cells:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of resistance to natural product-derived drugs.[4][9][10][11][12] These transporters can actively pump CD out of the cell, reducing its intracellular concentration. Some diterpenes have been shown to be substrates or modulators of these pumps.[2][4][13][14]
-
Enhanced Antioxidant Capacity: Since CD induces apoptosis via ROS production, cancer cells may develop resistance by upregulating their intrinsic antioxidant systems (e.g., glutathione or thioredoxin systems) to neutralize the excess ROS and mitigate oxidative damage.
-
Signaling Pathway Reactivation or Bypass: Cells could develop resistance by acquiring mutations that reactivate the primary target pathways (EGFR, Akt/mTOR, MEK/ERK) downstream of the drug's action or by activating alternative, parallel pro-survival pathways to compensate for the inhibition.
-
Alterations in Apoptotic Machinery: Changes in the expression of pro- and anti-apoptotic proteins (e.g., overexpression of Bcl-2) could increase the threshold for triggering apoptosis, rendering the cells less sensitive to CD-induced death signals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at studying or overcoming resistance to this compound.
Section 1: Developing a Resistant Cell Line
Q1.1: My cancer cells die off completely when I try to generate a resistant line using increasing concentrations of CD. How can I successfully establish a resistant culture?
A1.1: Establishing a stable resistant cell line can be challenging and may take several months. Complete cell death suggests the incremental dose increase is too aggressive.
Troubleshooting Steps:
-
Start at a Lower Concentration: Begin the selection process with a concentration well below the IC50, typically in the IC10-IC20 range. This allows a larger, more heterogeneous population of cells to survive, increasing the chances that a resistant subclone will emerge.
-
Use a Pulsed Treatment Strategy: Instead of continuous exposure, try a pulsed approach. Treat the cells with the drug for 24-72 hours, then replace it with drug-free medium and allow the surviving cells to recover and repopulate. Once the culture reaches 70-80% confluency, re-apply the drug at the same or a slightly higher concentration. This mimics clinical dosing schedules and can be less toxic.
-
Gradual Dose Escalation: Increase the drug concentration very slowly. A 1.5 to 2-fold increase at each step is often too high. Try increasing the concentration by only 25-50% once the cells have adapted to the current dose and are proliferating steadily.
-
Monitor Cell Health: Closely monitor the cells for signs of recovery after each dose escalation. Do not increase the dose until the cells have resumed a healthy morphology and a consistent growth rate.
-
Freeze Stocks Regularly: Cryopreserve cells at each stage of successful adaptation. This is crucial as it provides a backup if a culture is lost at a higher concentration.
Section 2: Inconsistent Cell Viability Assay Results
Q2.1: I am getting highly variable IC50 values for my resistant vs. parental cell lines in my MTT assays. What could be the cause?
A2.1: Inconsistent IC50 values are a common problem in drug sensitivity assays. The MTT assay, in particular, measures metabolic activity, not direct cell death, which can be a source of variability.
Troubleshooting Steps:
-
Check for Confounding Metabolic Effects: Resistant cells may have altered metabolic rates. Consider that a drug might inhibit proliferation without immediately reducing metabolic activity, leading to an overestimation of viability.
-
Solution: Validate your results with a different type of assay that measures a distinct endpoint, such as a trypan blue exclusion assay (cell membrane integrity), a crystal violet assay (cell number), or a caspase activity assay (apoptosis).
-
-
Optimize Seeding Density: The initial number of cells plated is critical. If cells become over-confluent in the control wells, their growth will slow, affecting the final reading and skewing the IC50 value.
-
Solution: Perform a growth curve for both parental and resistant cell lines to determine the optimal seeding density that ensures logarithmic growth throughout the duration of the assay. Resistant cells may grow slower or faster than parental cells.
-
-
Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved for accurate absorbance readings.
-
Solution: After adding the solubilization solution (e.g., DMSO or SDS), place the plate on an orbital shaker for 10-15 minutes. Visually inspect the wells under a microscope to ensure no crystals remain before reading the plate.
-
-
Drug-Reagent Interaction: Ensure that this compound does not directly react with the MTT reagent.
-
Solution: Run a control plate with media, the drug at various concentrations, and the MTT reagent (without cells) to check for any abiotic reduction of MTT.
-
Table 1: Hypothetical IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| Bladder Cancer (T24) | 25 | 150 | 6.0 |
| Renal Carcinoma (786-O) | 30 | 180 | 6.0 |
| Breast Cancer (MDA-MB-231) | 35 | 210 | 6.0 |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental). An RI > 2 is generally considered indicative of resistance. |
Section 3: Troubleshooting Molecular Analyses
Q3.1: I am not seeing any change in the expression of P-glycoprotein (ABCB1) in my resistant cells via Western Blot. Does this mean drug efflux is not the mechanism of resistance?
A3.1: Not necessarily. While P-glycoprotein is a common culprit, it is not the only mechanism of resistance.
Troubleshooting Steps:
-
Broaden Your Target Scope: Resistance could be mediated by other ABC transporters like MRP1 (ABCC1) or BCRP (ABCG2).
-
Solution: Perform Western blotting or qPCR for a panel of key ABC transporters.
-
-
Assess Transporter Function: Resistance may be due to increased activity of existing transporters, not just overexpression.
-
Solution: Use a functional efflux assay. For example, measure the intracellular accumulation of a fluorescent substrate like Rhodamine 123. Resistant cells with active efflux pumps will show lower fluorescence. You can then test if this efflux can be reversed by known ABC transporter inhibitors.
-
-
Investigate Other Mechanisms: If multiple efflux pumps show no change, the resistance is likely mediated by a different mechanism.
-
Solution: Based on the drug's mechanism of action, investigate other possibilities:
-
Western Blot: Check for upregulation of antioxidant enzymes (e.g., Nrf2, SOD2) or reactivation of signaling pathways (e.g., increased p-Akt or p-ERK levels despite drug treatment).
-
qPCR: Analyze the mRNA levels of genes related to these pathways.
-
-
Q3.2: My qPCR results for resistance-associated genes are inconsistent between biological replicates. What can I do to improve reproducibility?
A3.2: Inconsistent qPCR results often stem from issues with RNA quality, reverse transcription, or primer efficiency.
Troubleshooting Steps:
-
Assess RNA Quality and Quantity: High-quality, intact RNA is crucial.
-
Solution: Always check RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) and ensure accurate quantification. The A260/280 ratio should be ~2.0.
-
-
Optimize Reverse Transcription (RT): The efficiency of cDNA synthesis can be a major source of variation.
-
Solution: Use a consistent amount of RNA for each RT reaction. Ensure your RT enzyme and buffer mix are from a reliable source and have not undergone excessive freeze-thaw cycles.
-
-
Validate Primer Efficiency: Primers that do not amplify with high efficiency will lead to inaccurate quantification.
-
Solution: Perform a standard curve with a dilution series of your cDNA to ensure the efficiency of your primers is between 90-110%. Always run a melt curve analysis at the end of your qPCR run to check for a single, specific product.
-
-
Use Stable Housekeeping Genes: The expression of your reference gene must not change between parental and resistant cells or upon drug treatment.
-
Solution: Validate your housekeeping gene (e.g., GAPDH, ACTB). It may be necessary to test several and use the geometric mean of two or three stable reference genes for normalization.
-
Table 2: Expected Changes in Gene/Protein Expression in Resistant Cells
| Mechanism of Resistance | Key Genes/Proteins | Expected Change in Resistant Cells | Recommended Assay |
| Increased Drug Efflux | ABCB1, ABCC1, ABCG2 | ↑ mRNA/Protein Expression | qPCR, Western Blot, Flow Cytometry (functional assay) |
| Enhanced Antioxidant Response | NFE2L2 (Nrf2), SOD2, GCLC | ↑ mRNA/Protein Expression | qPCR, Western Blot |
| Signaling Pathway Bypass | p-Akt, p-ERK, p-MET | Maintained or ↑ phosphorylation | Western Blot |
| Apoptosis Evasion | Bcl-2, Bax | ↑ Bcl-2/Bax ratio | qPCR, Western Blot |
Experimental Protocols
Protocol 1: Generation of a CD-Resistant Cancer Cell Line
-
Determine Parental IC50: First, accurately determine the IC50 of this compound for the parental cancer cell line using a 72-hour cell viability assay (e.g., MTT or Crystal Violet).
-
Initial Drug Exposure: Seed the parental cells in a T-75 flask. Once they reach 50-60% confluency, add media containing CD at a concentration equal to the IC10 or IC20.
-
Pulsed Treatment & Recovery: Incubate the cells with the drug for 72 hours. After incubation, remove the drug-containing media, wash the cells with PBS, and add fresh, drug-free media.
-
Monitor and Expand: Allow the surviving cells to grow until the flask is approximately 80% confluent. This may take several days to weeks.
-
Dose Escalation: Once the cells are growing robustly, passage them and re-seed. In the next passage, increase the concentration of CD by approximately 30-50%.
-
Repeat Cycles: Repeat the cycle of pulsed treatment, recovery, and dose escalation.
-
Cryopreserve: At each concentration where a stable, proliferating population is achieved, cryopreserve several vials of cells.
-
Validation: Once a cell line is established that can proliferate in a significantly higher concentration of CD (e.g., 5-10 times the parental IC50), validate its resistance by re-determining the IC50 and comparing it to the parental line. The resistant phenotype should be stable for several passages in drug-free media.
Protocol 2: Western Blot for p-Akt (Ser473) and Total Akt
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Treat with CD at the respective IC50 concentrations for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for Total Akt, followed by a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Hypothetical resistance mechanisms to CD.
Workflow Diagrams
Caption: Workflow for developing a resistant cell line.
References
- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ent-Clerodane Diterpenes from the Bark of Croton oligandrus Pierre ex Hutch. and Assessment of Their Cytotoxicity against Human Cancer Cell Lines [mdpi.com]
- 4. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 14. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of 16-Hydroxycleroda-3,13-dien-15,16-olide in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) in cellular models.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound (CD) is a clerodane diterpene isolated from the plant Polyalthia longifolia.[1] Its primary known mechanism of action is the induction of apoptosis (programmed cell death) in various cancer cell lines.[2][3][4] This is achieved through multiple pathways, including cell cycle arrest, generation of reactive oxygen species (ROS), and disruption of key signaling cascades such as the EGFR, Akt/mTOR, and MEK/ERK pathways.[2][3]
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to note the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells. For storage, it is recommended to keep the stock solution at -20°C to maintain its stability.
Q3: What are the known on-target effects of this compound in cancer cell lines?
A3: In various cancer cell models, including bladder, renal, and breast cancer, the compound has been shown to:
-
Cause cell cycle arrest, primarily at the G0/G1 or G2/M phase.[4][5]
-
Increase the production of intracellular reactive oxygen species (ROS).[3]
-
Reduce the mitochondrial membrane potential.[3]
-
Inhibit key signaling pathways involved in cell proliferation and survival, such as EGFR, MEK/ERK, and Akt/mTOR.[2][3]
-
Induce anoikis (a form of apoptosis that occurs when cells detach from the extracellular matrix) and disassemble focal adhesions.[5]
Off-Target Effects and Cytotoxicity
Q4: Does this compound have any known effects on non-cancerous (normal) cells?
A4: Yes, there is some evidence of effects on normal cells, which can be considered potential off-target effects. A toxic effect was noted in human mammary epithelial cells at a concentration of 50 µM.[6] Conversely, related clerodane diterpenes have been reported to have no toxic effects on a human epithelial cell line at concentrations up to 10.0 mg/ml.[7] The compound was also found to be non-cytotoxic to J774.1 macrophages.[8] This suggests that the cytotoxic effects may be cell-type dependent.
Q5: What is the selectivity of this compound for cancer cells versus normal cells?
A5: Based on available data, the compound appears to exhibit some level of selective cytotoxicity towards cancer cells. For instance, a derivative of the compound showed minimal cytotoxicity toward normal human cell lines (HEK293, MCF10A) while being effective against colon cancer cells.[9] The selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells, can be used to quantify this. An SI value greater than 1.0 suggests a greater effect on cancer cells.[10][11]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Q6: I am not observing the expected dose-dependent decrease in cell viability with this compound. What could be the issue?
A6: Several factors could contribute to this:
-
Compound Solubility: Ensure the compound is fully dissolved in DMSO before diluting it in your culture medium. Precipitates can lead to inaccurate concentrations.
-
Cell Seeding Density: The initial number of cells plated can influence the results. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Incubation Time: The cytotoxic effects of the compound are time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).
-
DMSO Concentration: Ensure the final concentration of DMSO in your highest treatment dose is not exceeding a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest dose) to account for any solvent effects.
Q7: My MTT assay results show high background absorbance in the control wells.
A7: High background can be caused by contamination of the culture medium with bacteria or yeast, or by certain components in the medium itself. Always use sterile techniques and check your medium for any signs of contamination. If the medium contains components like ascorbic acid, it may be necessary to incubate the plate in the dark.
Cell Cycle Analysis (Flow Cytometry)
Q8: My cell cycle analysis data shows a high coefficient of variation (CV) for the G0/G1 peak.
A8: A high CV can indicate inconsistent staining or issues with sample preparation. To improve the quality of your data:
-
Single-Cell Suspension: Ensure you have a good single-cell suspension before fixation. Clumps of cells will not stain properly and can clog the flow cytometer.
-
Fixation: Add cold ethanol dropwise while gently vortexing the cell suspension to prevent cell aggregation.
-
RNase Treatment: Propidium iodide (PI) can also bind to RNA. Make sure to include an RNase treatment step to remove RNA and ensure DNA-specific staining.
-
Staining Time: Allow the cells to stain with PI for a sufficient amount of time (e.g., overnight at 4°C) to reach equilibrium.
Western Blotting
Q9: I am not detecting a decrease in the phosphorylation of proteins like EGFR, Akt, or ERK after treatment with this compound.
A9: This could be due to several reasons:
-
Treatment Duration: The dephosphorylation of these proteins may be an early event. Try shorter incubation times with the compound.
-
Cell Lysis: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Ensure your primary antibodies are validated for the detection of the phosphorylated and total forms of the target proteins.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| T24 | Human Bladder Cancer | MTT | Dose-dependent decrease in viability | [12] |
| 786-O | Human Renal Carcinoma | Colony Formation | Inhibition of colony formation | [5] |
| A-498 | Human Renal Carcinoma | Colony Formation | Inhibition of colony formation | [5] |
| MDA-MB-231 | Human Breast Cancer | MTT | IC50: 25 µM | [6] |
| MCF-7 | Human Breast Cancer | MTT | IC50: 40 µM | [6] |
| Human Mammary Epithelial Cells | Normal Human Cells | MTT | Toxic effect at 50 µM | [6] |
| Human Epithelial Cell Line | Normal Human Cells | Cytotoxicity Assay | No toxicity up to 10.0 mg/ml | [7] |
| J774.1 | Murine Macrophage | MTT | Non-cytotoxic | [8] |
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
3. Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for studying the compound's effects.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. dovepress.com [dovepress.com]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleroda-4(18),13-dien-15,16-olide as novel xanthine oxidase inhibitors: An integrated in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration route of compounds for in vivo studies.
Troubleshooting Guides
Unexpected results are a common challenge in in vivo research. This guide addresses frequent issues, their potential causes, and actionable solutions to get your experiments back on track.
| Problem | Potential Causes | Recommended Solutions |
| Unexpected Toxicity or Adverse Events | 1. Dose too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). 2. Rapid absorption: The administration route may lead to a rapid peak in plasma concentration (Cmax), causing acute toxicity. 3. Formulation issues: The vehicle or excipients used in the formulation may have inherent toxicity. 4. Off-target effects: The compound may be interacting with unintended biological targets. | 1. Conduct a dose-range finding study: Start with lower doses and escalate gradually to determine the MTD. 2. Change the administration route: Switch to a route with slower absorption (e.g., from intravenous to subcutaneous) to reduce Cmax. 3. Evaluate vehicle toxicity: Run a control group with the vehicle alone to assess its effects. Consider alternative, well-tolerated vehicles. 4. In vitro profiling: Perform broader in vitro screening to identify potential off-target interactions. |
| Lack of Efficacy | 1. Dose too low: The administered dose may not be sufficient to achieve a therapeutic concentration at the target site. 2. Poor bioavailability: The compound may be poorly absorbed or extensively metabolized before reaching systemic circulation.[1] 3. Inappropriate administration route: The chosen route may not be optimal for the compound's physicochemical properties. 4. Rapid clearance: The compound may be eliminated from the body too quickly to exert its effect. | 1. Increase the dose: Escalate the dose in a stepwise manner, monitoring for both efficacy and toxicity. 2. Assess bioavailability: Conduct a pharmacokinetic (PK) study to determine the bioavailability for the chosen route. Consider routes with higher bioavailability. 3. Optimize the administration route: Select a route that maximizes exposure at the target tissue. 4. PK/PD modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the relationship between exposure and response and to design an optimal dosing regimen. |
| High Variability in Results | 1. Inconsistent dosing technique: Variations in the administration procedure can lead to inconsistent drug delivery. 2. Animal-to-animal variability: Biological differences between animals can affect drug metabolism and response. 3. Formulation instability: The compound may not be stable in the chosen vehicle, leading to inconsistent dosing. 4. Animal handling stress: Stress can influence physiological parameters and affect drug response. | 1. Standardize procedures: Ensure all personnel are thoroughly trained on the administration technique. 2. Increase sample size: A larger group of animals can help to account for individual variability. 3. Check formulation stability: Assess the stability of the formulation over the duration of the experiment. 4. Acclimatize animals: Allow sufficient time for animals to acclimate to their environment and handling procedures to minimize stress. |
| Issues with Compound Formulation | 1. Poor solubility: The compound may not dissolve sufficiently in common vehicles. 2. Precipitation at the injection site: The compound may precipitate upon injection, leading to poor absorption and local irritation. 3. Incompatibility with vehicle: The compound may degrade or interact with the chosen vehicle. | 1. Screen different vehicles: Test a range of pharmaceutically acceptable vehicles to find one that provides adequate solubility. 2. Use co-solvents or excipients: Employ solubilizing agents, but first test their tolerability in a pilot study. 3. Prepare fresh formulations: Make fresh formulations before each administration to minimize degradation. |
Frequently Asked Questions (FAQs)
1. How do I choose the most appropriate administration route for my compound?
The choice of administration route is critical and depends on several factors, including the physicochemical properties of the compound, the desired speed of onset, the duration of action, and the target organ.[2] Parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous) generally result in higher bioavailability as they avoid the first-pass metabolism that occurs with oral administration.[3]
Comparison of Common Administration Routes in Rodents
| Route | Description | Advantages | Disadvantages | Typical Bioavailability (%) |
| Intravenous (IV) | Direct injection into a vein. | 100% bioavailability, rapid onset.[1] | Requires technical skill, risk of embolism. | 100 (by definition) |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Faster absorption than SC and oral routes, suitable for larger volumes.[4] | Risk of injecting into organs, potential for first-pass metabolism. | 70 - 100+[4] |
| Subcutaneous (SC) | Injection into the space beneath the skin. | Slower, more sustained absorption, suitable for suspensions and implants. | Slower onset, potential for local irritation. | 80 - 100[2] |
| Oral (PO) | Administration by mouth, typically via gavage. | Convenient, mimics clinical route for many drugs. | Subject to first-pass metabolism, variable absorption.[1] | 5 - 80 |
| Intramuscular (IM) | Injection into a muscle. | Faster absorption than SC. | Can be painful, limited volume. | 75 - 100 |
2. How do I determine the starting dose for my in vivo study?
There is no single formula for converting an in vitro effective concentration (e.g., IC50) to an in vivo dose. A common starting point is a dose-range finding study. If you have data from previous animal studies, you can use allometric scaling to estimate a starting dose for a different species. This method accounts for differences in body surface area and metabolic rate.
3. What is a dose-response study and why is it important?
A dose-response study, also known as a dose-escalation study, involves administering a range of doses of a compound to different groups of animals to determine the relationship between the dose and the observed effect. This is crucial for identifying the minimum effective dose and the maximum tolerated dose, which defines the therapeutic window of the compound.
4. What is bioavailability and how is it measured?
Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[2] It is a critical pharmacokinetic parameter that influences the selection of the administration route and the dosage regimen. Intravenous administration has 100% bioavailability by definition. For other routes, bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) of that route to the AUC of the intravenous route.
5. What are pharmacokinetics (PK) and pharmacodynamics (PD)?
Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) describes what the drug does to the body, which is the relationship between drug concentration and the resulting physiological or pharmacological effect. Understanding the PK/PD relationship is essential for optimizing a dosing regimen to achieve the desired therapeutic effect while minimizing toxicity.
Experimental Protocols
1. Protocol: Dose-Response Study in Mice
Objective: To determine the dose-response relationship of a compound and identify the minimum effective dose and maximum tolerated dose.
Materials:
-
Test compound and vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles appropriate for the chosen administration route
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., 5 groups of 8 mice each). Include a vehicle control group.
-
Dose Selection: Based on in vitro data or literature, select a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Compound Preparation: Prepare the compound in the chosen vehicle at the required concentrations.
-
Administration: Administer the compound or vehicle to the mice via the selected route.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Efficacy Measurement: Measure the desired efficacy endpoint at predetermined time points (e.g., tumor volume, blood glucose levels).
-
Data Analysis: Plot the dose versus the response (e.g., tumor growth inhibition) to generate a dose-response curve.
2. Protocol: Bioavailability Study in Rats
Objective: To determine the absolute bioavailability of a compound after oral administration.
Materials:
-
Test compound and vehicle
-
Male Sprague-Dawley rats with jugular vein catheters
-
Syringes and needles for intravenous and oral administration
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS or other analytical instrument for compound quantification
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling.
-
Group Allocation: Divide the rats into two groups: intravenous (IV) and oral (PO) administration (n=5 per group).
-
Dosing:
-
IV Group: Administer a single bolus dose of the compound (e.g., 1 mg/kg) via the jugular vein catheter.
-
PO Group: Administer a single dose of the compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 100 µL) at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) for both routes from time zero to the last measured time point (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing dosage and administration route.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 16-Hydroxycleroda-3,13-dien-15,16-olide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 16-Hydroxycleroda-3,13-dien-15,16-olide and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.
Issue 1: Low Overall Yield in Multi-Step Synthesis
Question: We are following a multi-step total synthesis protocol for a this compound derivative, and our overall yield is significantly lower than reported in the literature. What are the potential causes and solutions?
Answer: Low overall yield in a multi-step synthesis is a common challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Reagent Quality and Stoichiometry: Ensure all reagents and solvents are of high purity and anhydrous where specified. Inaccuracies in reagent stoichiometry can lead to incomplete reactions or the formation of side products. It is advisable to titrate organometallic reagents prior to use.
-
Reaction Conditions: Temperature, reaction time, and atmosphere are critical parameters. Small deviations can have a significant impact on yield. Monitor reactions closely using appropriate analytical techniques (TLC, LC-MS) to determine the optimal reaction time and avoid decomposition.
-
Intermediate Purity: Ensure that each intermediate is sufficiently pure before proceeding to the next step. Accumulation of impurities can interfere with subsequent reactions.
-
Alternative Synthetic Strategies: For large-scale synthesis, a purely synthetic route can be challenging.[1] Consider a semi-synthetic approach starting from a more readily available natural precursor, such as (+)-hardwickiic acid, which can significantly reduce the number of steps.[2][3]
Quantitative Data Summary: Comparison of Synthetic Strategies
| Strategy | Starting Material | Number of Steps (Approx.) | Reported Overall Yield | Reference |
| Total Synthesis | Wieland-Miescher ketone | ~20 | 0.15% | [4] |
| Semi-synthesis | (+)-hardwickiic acid | 3-5 | Not explicitly stated, but generally higher than total synthesis | [2][3] |
| Biosynthesis | Engineered E. coli | Fermentation | Titers up to 66 ± 4 mg/L for related clerodane skeletons | [1] |
Issue 2: Poor Stereoselectivity and Formation of Diastereomers
Question: Our synthesis is producing a mixture of diastereomers that are difficult to separate. How can we improve the stereoselectivity of our reactions?
Answer: Controlling the stereochemistry at multiple chiral centers is a primary challenge in the synthesis of clerodane diterpenoids.[4] The formation of diastereomeric mixtures complicates purification and reduces the yield of the desired product.
-
Chiral Catalysts and Auxiliaries: Employing chiral catalysts or auxiliaries can induce facial selectivity in key bond-forming reactions.
-
Substrate Control: The existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. Analyze the transition states to predict the favored diastereomer.
-
Reaction Condition Optimization: Temperature and solvent can influence the stereoselectivity of certain reactions. Lowering the reaction temperature often enhances selectivity.
-
Enzymatic Resolutions: Biocatalysis can be a powerful tool for resolving racemic mixtures or for stereoselective transformations.[5]
-
Purification of Diastereomers: If the formation of diastereomers is unavoidable, derivatization to increase the polarity difference between the isomers may facilitate their separation by chromatography.
Experimental Protocol: Diastereomer Separation via Derivatization
In a synthesis of a related clerodane diterpene, the separation of diastereomeric secondary alcohols proved challenging. The following derivatization procedure was employed to facilitate separation:
-
Protection: The diastereomeric mixture of the secondary alcohol is treated with a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBS-Cl), in the presence of a base like imidazole in an aprotic solvent (e.g., DMF).
-
Chromatography: The resulting silylated ethers exhibit a greater difference in polarity, allowing for more efficient separation by silica gel column chromatography.
-
Deprotection: After separation, the desired diastereomer is deprotected using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the pure secondary alcohol.
Issue 3: Difficulty in Purifying the Final Compound
Question: We are struggling to achieve high purity of our final this compound derivative. What purification techniques are most effective?
Answer: The purification of clerodane diterpenes often requires a multi-step approach due to the presence of closely related impurities.
-
Column Chromatography: Silica gel column chromatography is the most common initial purification step. A gradient elution system, for example, with a hexane-ethyl acetate mixture, is often effective.[6] Flash chromatography can be employed for larger scales.
-
Recrystallization: If the final compound is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find optimal conditions.
-
Preparative HPLC: For high-value derivatives or when other methods fail to provide the desired purity, preparative high-performance liquid chromatography (HPLC) can be used as a final polishing step.
Quantitative Data Summary: Example Purification Protocol
| Step | Method | Solvent System | Result | Reference |
| 1 | Silica Gel Column Chromatography (60-120 mesh) | EtOAc : Hexane Gradient (0:100 to 100:0) | Initial fractionation | [6] |
| 2 | Flash Silica Gel Chromatography (230-400 mesh) | Hexane : EtOAc Gradient (100:0 to 0:100) | Isolation of the target fraction | [6] |
| 3 | Further Purification of the target fraction | Not specified | Pure 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale synthesis of this compound derivatives?
A1: The primary challenges include the complex molecular architecture with multiple contiguous stereocenters, leading to difficulties in stereocontrol and the formation of hard-to-separate diastereomers.[4] Total synthesis routes are often long and low-yielding, making them less viable for large-scale production.[4] Furthermore, purification of the final products and intermediates can be demanding.
Q2: Is total synthesis the most practical approach for obtaining large quantities of these compounds?
A2: For large-scale production, total synthesis is often not the most practical approach due to its complexity and low overall yields.[4] Semi-synthesis starting from readily available natural products, such as (+)-hardwickiic acid, or biosynthetic approaches using engineered microorganisms are often more efficient alternatives.[1][2][3]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Side reactions can include epimerization at stereocenters, especially under basic or acidic conditions. Over-reduction of lactone moieties to diols can also occur with strong reducing agents. In derivatization reactions, protecting group strategies are crucial to avoid unwanted reactions at other functional groups.
Q4: How can I confirm the stereochemistry of my synthesized compounds?
A4: A combination of spectroscopic techniques is typically used. 1D and 2D NMR spectroscopy (e.g., NOESY) can provide information about the relative stereochemistry. For absolute stereochemical confirmation, X-ray crystallography of a suitable crystalline derivative is the gold standard. Comparison of spectroscopic data and optical rotation with literature values for known compounds is also a common practice.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Decision tree for troubleshooting common synthesis challenges.
References
- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide, (+)-16-hydroxycleroda-3,13Z-dien-16,15-olide, and (-)-hydroxyhalima-5(10),13-dien-16,15-olide from (+)-hardwickiic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of 16-Hydroxycleroda-3,13-dien-15,16-olide extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of 16-Hydroxycleroda-3,13-dien-15,16-olide extracts. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a clerodane diterpene, a type of secondary metabolite. Its primary natural source is the leaves of the Polyalthia longifolia tree, commonly known as the Mast Tree.[1][2] This compound has been investigated for various pharmacological activities, including anti-cancer and anti-leishmanial properties.[3]
Q2: What are the main causes of batch-to-batch variability in the yield of this compound?
A2: The variability in the yield and purity of this compound between different batches of Polyalthia longifolia extracts is a common issue in natural product research. This variability is influenced by a combination of environmental and processing factors.[4][5][6] Key factors include:
-
Genetic diversity of the plant: Different provenances of Polyalthia longifolia may have genetic variations that affect the biosynthesis of secondary metabolites.
-
Environmental conditions: Factors such as temperature, rainfall, sunlight exposure, and soil composition can significantly impact the production of diterpenes in the plant.[7]
-
Harvesting time: The concentration of secondary metabolites in plants can vary depending on the season and even the time of day of harvesting.[8]
-
Post-harvest handling and storage: Improper drying and storage of the plant material can lead to the degradation of the target compound.
-
Extraction and purification methods: Variations in the extraction solvent, temperature, and duration, as well as the purification process, can lead to inconsistent yields.
Q3: What are the known biological signaling pathways affected by this compound?
A3: Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells by modulating several key signaling pathways. Notably, it has been shown to inhibit the EGFR/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell survival and proliferation.[9][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, purification, and analysis of this compound.
Extraction and Purification Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Ensure the use of a polar solvent like methanol or ethanol for the initial extraction. |
| Insufficient extraction time or temperature. | Increase the extraction time (e.g., 24-48 hours) and/or perform the extraction at a slightly elevated temperature (e.g., 40-50°C) with reflux. | |
| Improperly ground plant material. | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. | |
| Low Purity of Target Compound after Column Chromatography | Co-elution of similar clerodane diterpenes. | Optimize the solvent gradient for silica gel column chromatography. A shallow gradient of hexane-ethyl acetate is often effective. Consider using a different stationary phase like Sephadex LH-20 for size-exclusion chromatography before the final silica gel purification. |
| Column overloading. | Use a proper ratio of crude extract to silica gel (typically 1:20 to 1:50 by weight). | |
| Difficulty with Crystallization | Presence of impurities. | Re-purify the compound using preparative HPLC or another round of column chromatography. |
| Inappropriate solvent system. | Test a variety of solvent systems for crystallization. A common method is to dissolve the compound in a small amount of a good solvent (e.g., acetone, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until turbidity appears, followed by slow cooling.[12][13] | |
| Supersaturation. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[12] | |
| Compound "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the crystallization solvent. | Use a lower-boiling point solvent system or try to induce crystallization at a lower temperature. |
HPLC Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations. |
| Column temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents and filter all samples and mobile phases. Clean the injector and autosampler. |
Data Presentation
Table 1: Representative Batch-to-Batch Variability of this compound Yield
The following table presents hypothetical data to illustrate the potential impact of different harvesting and extraction parameters on the yield of this compound from 1 kg of dried Polyalthia longifolia leaves.
| Batch ID | Harvest Season | Extraction Solvent | Extraction Method | Yield (mg/kg) | Purity (%) |
| A-001 | Summer | Ethanol | Maceration (24h) | 150 | 85 |
| A-002 | Summer | Ethanol | Soxhlet (8h) | 250 | 90 |
| B-001 | Winter | Ethanol | Maceration (24h) | 80 | 80 |
| B-002 | Winter | Methanol | Maceration (24h) | 100 | 82 |
| C-001 | Summer | Methanol | Soxhlet (8h) | 280 | 92 |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
-
Preparation of Plant Material: Air-dry fresh leaves of Polyalthia longifolia in the shade and grind them into a fine powder.
-
Initial Extraction: Macerate the powdered leaves in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with n-hexane. Discard the n-hexane fraction which contains nonpolar impurities.
-
Silica Gel Column Chromatography:
-
Subject the remaining aqueous fraction to column chromatography on silica gel (60-120 mesh).
-
Prepare a slurry of the extract with a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with a vanillin-sulfuric acid spray reagent.
-
-
Purification and Crystallization:
-
Combine the fractions containing the target compound (identified by its Rf value compared to a standard).
-
Concentrate the combined fractions and purify further using a second silica gel column with a shallower solvent gradient if necessary.
-
Crystallize the purified compound from a suitable solvent system (e.g., acetone-hexane) to obtain pure this compound.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution using acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). A typical gradient could be:
-
0-5 min: 50% A
-
5-20 min: 50-90% A
-
20-25 min: 90% A
-
25-30 min: 50% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at different concentrations. The concentration of the compound in the extract can be determined from the peak area using the calibration curve.
Visualizations
Diagram 1: Factors Influencing Batch-to-Batch Variability
Caption: Key factors contributing to batch-to-batch variability.
Diagram 2: Experimental Workflow for Extraction and Analysis
References
- 1. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. d-nb.info [d-nb.info]
- 6. Environmental factors on secondary metabolism in medicinal plants exploring accelerating factors [maxapress.com]
- 7. The Influence of Environmental Conditions on Secondary Metabolites in Medicinal Plants: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seasonal and circadian rhythms of clerodane diterpenes and glycosylated flavonoids in two varieties of Casearia sylvestris Sw. (Salicaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and purification of a neo-clerodane diterpene (1) [bio-protocol.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. padproject.nd.edu [padproject.nd.edu]
- 12. quora.com [quora.com]
- 13. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Synergistic Action of 16-Hydroxycleroda-3,13-dien-15,16-olide with Tamoxifen in Breast Cancer: A Comparative Guide
An objective analysis of experimental data on the enhanced anti-cancer effects of combining 16-Hydroxycleroda-3,13-dien-15,16-olide with tamoxifen in breast cancer cell lines.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the synergistic effects of this compound (HCD), a natural diterpenoid, and tamoxifen (TMX), a standard endocrine therapy for breast cancer. The combination has been shown to potentiate tamoxifen-induced cell death in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells, offering a potential strategy to enhance treatment efficacy and overcome resistance.[1][2]
Comparative Efficacy: Quantitative Data Summary
The combination of HCD and tamoxifen demonstrates a significant improvement in inhibiting breast cancer cell growth compared to either agent alone. This synergistic effect is particularly potent in the aggressive ER-negative MDA-MB-231 cell line.[1]
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug required to inhibit a biological process by 50%. Lower IC50 values represent higher potency.
| Cell Line | Drug | IC50 Concentration (µM) |
| MDA-MB-231 (ER-) | This compound (HCD) | 15 |
| N-methyl-actinodaphine (MA) | 25 | |
| MCF-7 (ER+) | This compound (HCD) | 25 |
| N-methyl-actinodaphine (MA) | 40 |
Data sourced from Velmurugan et al., 2018.[1]
Table 2: Effect of HCD and Tamoxifen Combination on Cell Cycle Distribution
The combination of HCD and tamoxifen significantly induces cell cycle arrest in the S and G2/M phases, particularly in MDA-MB-231 cells, thereby inhibiting proliferation.[1][2]
| Cell Line | Treatment | % of Cells in S Phase | % of Cells in G2/M Phase |
| MDA-MB-231 | Control | Data not specified | Data not specified |
| HCD + TMX | Significantly Increased | Significantly Increased | |
| MCF-7 | Control | Data not specified | Data not specified |
| HCD + TMX | Moderately Increased | Moderately Increased |
Qualitative summary based on findings from Velmurugan et al., 2018.[1]
Table 3: Modulation of Apoptotic Gene Expression
The synergistic treatment upregulates the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a key indicator of induced apoptosis.
| Cell Line | Treatment | p53 mRNA Expression | Bax mRNA Expression | Bcl-2 mRNA Expression |
| MDA-MB-231 & MCF-7 | HCD + TMX | Significantly Increased | Significantly Increased | Decreased |
Data sourced from Velmurugan et al., 2018.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates.
-
Pre-treatment: Cells were pre-treated with varying concentrations of HCD (15 µM and 25 µM) for 12 hours.
-
Co-treatment: Following pre-treatment, cells were treated with tamoxifen for an additional 12 hours.
-
MTT Incubation: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control group.[1]
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with HCD, tamoxifen, or the combination for a specified duration.
-
Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was quantified.[3][4]
Gene Expression Analysis (RT-PCR)
-
RNA Extraction: Total RNA was extracted from treated and untreated cells.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using reverse transcriptase.
-
PCR Amplification: The cDNA was amplified using gene-specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis: The amplified PCR products were separated on an agarose gel.
-
Quantification: The intensity of the bands was quantified to determine the relative mRNA expression levels.[1]
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the synergistic action of HCD and tamoxifen.
Caption: Experimental workflow for evaluating the synergy of HCD and tamoxifen.
Caption: Proposed signaling pathway for HCD and tamoxifen-induced apoptosis.
Concluding Remarks
The synergistic combination of this compound and tamoxifen presents a promising avenue for enhancing breast cancer therapy. The data strongly suggests that HCD sensitizes breast cancer cells to tamoxifen, leading to increased cell cycle arrest and apoptosis.[1][2] This effect is mediated, at least in part, through the regulation of the p53, Bax, and Bcl-2 signaling pathways. Further in-vivo studies are warranted to validate these findings and explore the clinical potential of this combination therapy, particularly for aggressive and resistant forms of breast cancer.
References
- 1. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect on growth and cell cycle kinetics of estradiol and tamoxifen on MCF-7 human breast cancer cells grown in vitro and in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Hydroxycleroda-3,13-dien-15,16-olide and Other Clerodane Diterpenes in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Clerodane diterpenes, a class of natural compounds, have garnered significant attention in oncology research for their potential as anticancer agents.[1][2] Among these, 16-Hydroxycleroda-3,13-dien-15,16-olide has emerged as a compound of particular interest, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[3][4][5] This guide provides a comparative overview of the anticancer properties of this compound and other notable clerodane diterpenes, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected clerodane diterpenes against various human cancer cell lines. This quantitative data allows for a direct comparison of their cytotoxic potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Bladder Cancer | T24 | Not explicitly stated, but showed dose- and time-dependent inhibition | [3] |
| Renal Cell Carcinoma | 786-O | ~20 (at 48h) | [6] |
| Renal Cell Carcinoma | A-498 | ~25 (at 48h) | [6] |
| Breast Cancer | MDA-MB-231 | Pre-treatment enhanced tamoxifen sensitivity | [6] |
| Breast Cancer | MCF-7 | Pre-treatment enhanced tamoxifen sensitivity | [6] |
Table 2: IC50 Values of Other Clerodane Diterpenes in Human Cancer Cell Lines
| Clerodane Diterpene | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Polyalthialdoic acid | Human Tumor Cell Lines | - | ~0.6 µg/mL | [7] |
| Casearin X | Promyelocytic Leukemia | HL-60 | 0.7 - 1.5 | [8] |
| Caseargrewiin F | Promyelocytic Leukemia | HL-60 | 0.5 - 1.0 | [8] |
| Corymbulosin A | CNS Tumor | SF539 | 0.6 | [1] |
| Corymbulosin A | Melanoma | LOX | 8 | [1] |
| JXE-23 | Triple-Negative Breast Cancer | MDA-MB-468 | 1.17 ± 0.04 | [9] |
| Compound 4 (from Casearia kurzii) | Hepatocellular Carcinoma | HepG2 | 9.7 | [9] |
| Caseamembrin T | Pancreatic Carcinoma | PANC-1 | < 1 µg/mL | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer effects of clerodane diterpenes.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the clerodane diterpenes or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis
This method determines the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the desired concentrations of the clerodane diterpene for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment with the clerodane diterpene, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-EGFR, Akt, mTOR, p-FAK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. This compound has been shown to inhibit the phosphorylation of EGFR, thereby blocking downstream signaling cascades.[3][4]
Caption: Inhibition of the EGFR signaling pathway.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell survival, growth, and metabolism. This compound has been observed to suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis.[5][6]
Caption: Downregulation of the Akt/mTOR signaling pathway.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a key mediator of cell adhesion, migration, and invasion. By downregulating the phosphorylation of FAK, this compound can inhibit the metastatic potential of cancer cells.[10][11]
Caption: Attenuation of the FAK signaling cascade.
Conclusion
This compound demonstrates significant promise as a potent anticancer agent, exhibiting cytotoxicity against a range of cancer cell lines. Its mechanism of action involves the modulation of critical signaling pathways that are often dysregulated in cancer. The comparative data presented in this guide highlights its efficacy relative to other clerodane diterpenes and underscores its potential for further investigation and development in cancer therapy. The detailed experimental protocols provide a foundation for researchers to conduct further studies to elucidate its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Comparative Study: 16-Hydroxycleroda-3,13-dien-15,16-olide's Impact on Normal Versus Cancer Cells
A detailed analysis of the selective cytotoxic and mechanistic effects of a promising natural compound.
For Immediate Release
Scientists and drug development professionals now have access to a comprehensive comparative guide on the effects of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a natural diterpene, on cancer cells versus normal cells. This document compiles and analyzes existing experimental data to highlight the compound's potential as a selective anti-cancer agent.
This compound, isolated from Polyalthia longifolia, has demonstrated significant cytotoxic, anti-proliferative, and pro-apoptotic activities against various cancer cell lines.[1][2][3] Notably, a derivative of this compound has been reported to exhibit minimal cytotoxicity toward normal human cell lines, suggesting a favorable therapeutic window.[4] This guide provides a detailed examination of these differential effects, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound across a range of cancer cell lines. While specific IC50 values for normal cell lines are not extensively documented in the reviewed literature, available information suggests significantly lower toxicity.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 24 | ~30-40 | [1][5] |
| 48 | ~20 | [1][5] | ||
| 72 | ~10 | [1][5] | ||
| 786-O | Renal Cell Carcinoma | 24 | Not specified | [2] |
| A-498 | Renal Cell Carcinoma | 24 | Not specified | [2] |
| MCF-7 | Breast Cancer (ER+) | Not specified | Dose-dependent inhibition | [3] |
| MDA-MB-231 | Breast Cancer (ER-) | Not specified | More potent inhibition than MCF-7 | [3] |
Table 2: Cytotoxicity of a this compound Derivative (Compound 5o) in Normal Human Cell Lines
| Cell Line | Cell Type | Result | Reference |
| HEK293 | Human Embryonic Kidney | Minimal cytotoxicity | [4] |
| MCF10A | Normal Breast Epithelial | Minimal cytotoxicity | [4] |
Mechanistic Insights: A Tale of Two Cell Types
The selective action of this compound appears to be rooted in its ability to preferentially induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways that are often dysregulated in malignancy.
Induction of Apoptosis in Cancer Cells
In cancer cells, this compound triggers apoptosis through multiple mechanisms:
-
Mitochondrial Pathway: It induces the overproduction of reactive oxygen species (ROS) and reduces the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which in turn activates caspase-3 and leads to the cleavage of PARP-1, hallmarks of apoptosis.[1][6]
-
Regulation of Apoptotic Proteins: The compound has been shown to downregulate the anti-apoptotic protein Bcl-2, further promoting the apoptotic cascade.[1]
Cell Cycle Arrest in Cancer Cells
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.
-
G0/G1 Phase Arrest: In bladder cancer cells, the compound causes an accumulation of cells in the G0/G1 phase of the cell cycle.[1][6]
-
G2/M Phase Arrest: In renal cell carcinoma, it induces cell cycle arrest at the G2/M phase.[2]
-
Modulation of Cell Cycle Regulators: This cell cycle arrest is accompanied by the downregulation of key cyclins and cyclin-dependent kinases (CDKs) such as Cyclin D1, CDK2, and CDK4, and the upregulation of CDK inhibitors like p21 and p27Kip1, as well as the tumor suppressor p53.[1][2]
Disruption of Cancer Cell Signaling Networks
A key aspect of the anti-cancer activity of this compound is its ability to interfere with critical signaling pathways that drive tumor growth and survival.
EGFR-Related Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) pathway is a central regulator of cell proliferation and is often hyperactivated in various cancers. This compound has been shown to significantly inhibit this pathway by reducing the phosphorylation of EGFR and its downstream effectors, including MEK1/2, ERK1/2, Akt, and mTOR.[1][6] This inhibition leads to a cascade of anti-proliferative and pro-apoptotic effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compound on both cancer and normal cell lines are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis
Western blotting is employed to investigate the effect of the compound on the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Cell Lysis: After treatment with the compound, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Following treatment, cells are harvested and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.
Conclusion
The available evidence strongly suggests that this compound is a promising natural compound with selective anti-cancer properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells while exhibiting minimal toxicity to normal cells highlights its therapeutic potential. The detailed mechanistic studies reveal its targeted disruption of key oncogenic signaling pathways, particularly the EGFR pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound for the development of novel cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy for 16-Hydroxycleroda-3,13-dien-15,16-olide: A Comparative Guide
An objective analysis of the anti-inflammatory and anti-cancer properties of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a clerodane diterpene isolated from Polyalthia longifolia, reveals promising therapeutic potential. This guide provides a comprehensive comparison of its performance with established alternatives, supported by experimental data from both laboratory and living organism studies.
This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's biological activities. The following sections present quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Anti-inflammatory Activity: Comparative Analysis
This compound has demonstrated notable anti-inflammatory effects. A related compound, 6-hydroxycleroda-3,13-dien-15,16-olide (PL3), has been shown to protect neuronal cells from lipopolysaccharide (LPS)-induced neurotoxicity by inhibiting microglia-mediated inflammation.[1] In LPS-treated microglial cells, PL3 was found to decrease the expression of inflammatory mediators such as iNOS and COX-2, and reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1]
For a comprehensive comparison, the anti-inflammatory effects of CD can be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds. The following table summarizes the comparative efficacy, where available in the literature.
| Compound/Drug | Assay | Model | Key Findings | Reference |
| This compound (CD) derivative | Inhibition of inflammatory mediators | LPS-stimulated microglial cells | Decreased expression of iNOS, COX-2; reduced production of NO, PGE2, TNF-α. | [1] |
| Oleanolic Acid Derivative (OADP) | Inhibition of NO production | LPS-stimulated RAW264.7 cells | Significant reduction in NO production and inhibition of pro-inflammatory cytokines TNF-α and IL-1β. | [2] |
| Atorvastatin | Inhibition of NLRP3 inflammasome | PMA-evoked THP-1 cells | Markedly attenuated the levels of NLRP3, caspase-1, and IL-1β. | [3] |
Anti-cancer Activity: A Multi-faceted Approach
The anti-cancer properties of this compound have been investigated across various cancer cell lines, demonstrating its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation.
In Vitro Cytotoxicity
CD has shown significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below, offering a direct comparison of its potency.
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |
| T24 | Bladder Cancer | - | - | Not specified, but dose-dependent inhibition shown | [4][5] |
| A-498 | Renal Carcinoma | Not specified, but dose-dependent inhibition shown | Not specified | Not specified | [6][7] |
| 786-O | Renal Carcinoma | Not specified, but dose-dependent inhibition shown | Not specified | Not specified | [6][7] |
| A549 (Dox-S) | Lung Cancer | - | - | Not specified, but HCD showed antitumor activity | [8] |
| A549 (Dox-R) | Lung Cancer | - | - | Not specified, but HCD showed antitumor activity | [8] |
Mechanism of Action: Signaling Pathway Modulation
The anti-cancer activity of CD is attributed to its ability to modulate multiple intracellular signaling pathways. Studies have shown that it can induce apoptosis through the overproduction of reactive oxygen species (ROS) in mitochondria and inactivate key survival pathways.[4][5][6]
Specifically, in human bladder cancer cells, CD treatment led to cell cycle arrest at the G0/G1 phase and was accompanied by a reduction in the phosphorylation of EGFR, MEK1/2, ERK1/2, Akt, and mTOR.[4][9] In renal carcinoma cells, CD was found to suppress cell proliferation and induce apoptosis by inhibiting the Akt, mTOR, and MEK-ERK pathways.[6][7] Furthermore, in glioma cells, a related compound induced autophagy through ROS generation and activation of the p38 MAPK and ERK-1/2 pathways.[10]
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
In Vivo Anti-cancer Efficacy
The anti-tumorigenic effects of CD have been evaluated in animal models. In an orthotopic xenograft mouse model of doxorubicin-resistant lung cancer, treatment with a related compound, HCD, resulted in fewer cancer cells accumulating near the trachea and reduced neoplastic activities, without causing toxicity to the liver, kidney, or spleen.[8]
Another study highlighted the potential of a clerodane diterpene as a safe and orally active agent against Leishmania donovani in a hamster model, demonstrating long-term survival of the treated animals.[11][12][13]
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. The following sections outline the key experimental procedures cited in the literature.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., T24, A-498, 786-O) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a control vehicle (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.[4]
Caption: Workflow for the in vitro MTT cell viability assay.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., pEGFR, Akt, cleaved PARP-1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][14]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment groups and administered with this compound, a control vehicle, or a comparator drug via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[8]
Conclusion
The available data from both in vitro and in vivo studies strongly suggest that this compound is a promising natural compound with significant anti-inflammatory and anti-cancer activities. Its multi-target mechanism of action, involving the modulation of key signaling pathways and induction of apoptosis, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on comprehensive in vivo studies to establish its efficacy and safety profile in various disease models, directly comparing it with standard-of-care therapies to delineate its therapeutic potential.
References
- 1. 6-Hydroxycleroda-3,13-dien-15,16-olide protects neuronal cells from lipopolysaccharide-induced neurotoxicity through the inhibition of microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mito… [ouci.dntb.gov.ua]
- 6. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 16-hydroxy-cleroda-3,13-dien-16,15-olide induced glioma cell autophagy via ROS generation and activation of p38 MAPK and ERK-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the PI3K Pathway: A Comparative Look at 16-Hydroxycleroda-3,13-dien-15,16-olide and Established Inhibitors
For Immediate Release
In the landscape of oncological research, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target for therapeutic intervention. This guide offers a head-to-head comparison of the natural compound 16-Hydroxycleroda-3,13-dien-15,16-olide with a selection of well-characterized PI3K inhibitors. While current research points to the compound's influence on the PI3K/Akt/mTOR signaling cascade, direct inhibitory activity on PI3K has not been explicitly demonstrated. This comparison serves to contextualize its observed biological effects against the potency of known direct PI3K inhibitors, providing a valuable resource for researchers and drug development professionals.
Introduction to this compound
This compound is a clerodane diterpene isolated from Polyalthia longifolia.[1] Emerging studies have highlighted its anti-cancer properties in various cell lines.[2][3][4] Research indicates that this compound can induce apoptosis and inhibit cell proliferation by affecting multiple signaling pathways, including the PI3K/Akt/mTOR axis.[1][5][6] Notably, studies have shown that treatment with this compound leads to a reduction in the phosphorylation of key downstream effectors of PI3K, such as Akt and mTOR.[1] However, it is important to note that some evidence suggests these effects may be a consequence of upstream inhibition, for instance, on the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2]
The PI3K Signaling Pathway
The PI3K pathway is a critical intracellular signaling network that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for drug development. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt, which then phosphorylates a host of substrates, including mTOR, to drive cellular responses.
Comparative Data of Known PI3K Inhibitors
To provide a clear benchmark for PI3K inhibitory potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-established PI3K inhibitors against different isoforms of the enzyme.
| Inhibitor | Type | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | Reference |
| Wortmannin | Pan-PI3K (irreversible) | 1-5 nM | 1-5 nM | 1-5 nM | 1-5 nM | [7] |
| LY294002 | Pan-PI3K (reversible) | 0.5 µM | 0.97 µM | 0.57 µM | - | [8] |
| Idelalisib | PI3Kδ selective | 820 nM | 4000 nM | 2.5 nM | 210 nM | [7] |
| Alpelisib | PI3Kα selective | 5 nM | 1200 nM | 290 nM | 250 nM | [9] |
| Copanlisib | Pan-Class I | 0.5 nM | 3.7 nM | 0.7 nM | 6.4 nM | [7] |
| Duvelisib | PI3Kδ/γ inhibitor | 1000 nM | 2000 nM | 2.5 nM | 27 nM | [7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
In Vitro PI3K Kinase Assay (General Protocol)
This assay is a standard method to determine the direct inhibitory effect of a compound on PI3K activity.
Objective: To measure the IC50 value of a test compound against a specific PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α)
-
PIP2 substrate
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase buffer
-
Test compound (e.g., this compound)
-
Known PI3K inhibitor (positive control)
-
DMSO (vehicle control)
-
Reaction plates (e.g., 96-well plates)
-
Scintillation counter or other detection system
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in DMSO.
-
In a reaction plate, add the kinase buffer, the PI3K enzyme, and the test compound/control at various concentrations.
-
Incubate the mixture for a predefined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at room temperature or 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated product (PIP3).
-
Wash the membrane to remove unreacted ATP.
-
Quantify the amount of radiolabeled PIP3 using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[10]
Western Blotting for PI3K Pathway Activation
This method is used to assess the effect of a compound on the phosphorylation status of key proteins in the PI3K signaling pathway within cells.
Objective: To determine if a test compound inhibits the phosphorylation of Akt and mTOR in cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration. Include vehicle-treated cells as a negative control.
-
Lyse the cells using a suitable lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-Akt) overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt) or a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Conclusion
This compound demonstrates promising anti-cancer activity and modulates the PI3K/Akt/mTOR pathway. However, the current body of evidence does not confirm direct inhibition of PI3K. The provided comparison with known PI3K inhibitors highlights the potency of direct inhibition and offers a framework for future studies on this compound. Further research, particularly in vitro kinase assays, is warranted to elucidate its precise mechanism of action and to determine if it directly targets PI3K or functions through upstream regulation. This guide serves as a foundational tool for researchers investigating novel anti-cancer compounds and their interaction with the critical PI3K signaling network.
References
- 1. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Stereochemical assignment of clerodane-type diterpenes from the fruits of Casearia grewiifolia and their ability to inhibit PCSK9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 16-Hydroxycleroda-3,13-dien-15,16-olide's Potential to Overcome Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in both cancer and infectious diseases represents a formidable challenge in modern medicine. This has spurred the search for novel compounds capable of circumventing or reversing resistance mechanisms. One such candidate that has garnered significant scientific interest is 16-Hydroxycleroda-3,13-dien-15,16-olide , a clerodane diterpene isolated from plants of the Polyalthia genus. This guide provides a comprehensive evaluation of its potential to overcome drug resistance, comparing its performance with other alternatives and presenting supporting experimental data.
Executive Summary
This compound (referred to herein as CD) has demonstrated promising activity in overcoming drug resistance in various preclinical models. In oncology, it has been shown to potentiate the efficacy of conventional chemotherapeutic agents like tamoxifen and exhibits cytotoxic effects in doxorubicin-resistant cancer cells. In the realm of infectious diseases, it acts as an adjuvant, resensitizing methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. Its multifaceted mechanism of action, which includes the induction of apoptosis, modulation of key signaling pathways, and induction of autophagy, positions it as a compelling candidate for further investigation.
Performance Comparison: this compound vs. Other Resistance-Modulating Agents
To contextualize the potential of CD, its performance is compared with established or investigational agents known to combat drug resistance.
| Feature | This compound (CD) | Verapamil (P-gp Inhibitor) | Quercetin (Natural Flavonoid) |
| Primary Mechanism | Multi-targeted: Induces apoptosis, modulates Akt/mTOR/ERK pathways, induces autophagy.[1][2][3][4] | Inhibition of P-glycoprotein (P-gp) drug efflux pump.[5][6] | P-gp inhibition, induction of apoptosis.[7] |
| Therapeutic Area | Cancer (Breast, Renal, Lung), Infectious Diseases (MRSA).[1][4][8][9][10][11] | Primarily investigated in cancer for overcoming MDR. | Cancer, various other potential applications. |
| Reported Efficacy | Potentiates tamoxifen-induced cell death in breast cancer cells; resensitizes MRSA to oxacillin.[8][10][11] | Reverses P-gp-mediated resistance to various chemotherapeutics in vitro.[5][6] | Increases retention of chemotherapeutic agents in resistant cells.[7] |
| Limitations | Preclinical stage of development; full in vivo efficacy and toxicity profile yet to be established. | Clinical utility limited by cardiotoxicity at doses required for P-gp inhibition. | Bioavailability and in vivo stability can be challenging. |
Supporting Experimental Data
The following tables summarize key quantitative data from studies evaluating the efficacy of this compound.
Table 1: In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Effect on Apoptotic Markers | Reference |
| MCF-7 (Breast Cancer) | CD + Tamoxifen | Synergistic reduction in cell viability | Upregulation of Bax, downregulation of Bcl-2.[10][11] | [10][11] |
| MDA-MB-231 (Breast Cancer) | CD + Tamoxifen | More potent inhibition than in MCF-7 | Upregulation of Bax, downregulation of Bcl-2.[10][11] | [10][11] |
| 786-O (Renal Carcinoma) | CD | Concentration-dependent inhibition | ROS accumulation, caspase-3 activation, PARP cleavage.[1] | [1] |
| A-498 (Renal Carcinoma) | CD | Concentration-dependent inhibition | ROS accumulation, caspase-3 activation, PARP cleavage.[1] | [1] |
| T24 (Bladder Cancer) | CD | Concentration and time-dependent inhibition | Increased cytosolic cytochrome c, cleaved PARP-1 and caspase-3.[2][3] | [2][3] |
| A549 (Doxorubicin-Resistant Lung Cancer) | CD | IC50 ~10 µM | Upregulation of p62/LC3-I/II, indicating autophagy.[4] | [4] |
Table 2: Reversal of Antibiotic Resistance
| Bacterial Strain | Antibiotic | Adjuvant | Observation | Reference |
| MRSA | Oxacillin | 12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olide | Potent synergy, resensitization of MRSA to oxacillin.[8][9] | [8][9] |
| MRSA | Meropenem | 12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olide | Potent synergy.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The ability of this compound to overcome drug resistance is intrinsically linked to its influence on critical cellular signaling pathways.
Apoptosis Induction in Cancer Cells
CD has been shown to induce apoptosis in various cancer cell lines through the mitochondrial-dependent pathway.[1] This is often initiated by an overproduction of reactive oxygen species (ROS), leading to a reduction in the mitochondrial membrane potential and the release of cytochrome c.[1][2][3] This cascade culminates in the activation of executioner caspases, such as caspase-3, and the cleavage of PARP, leading to programmed cell death.[1][2][3]
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
Modulation of Pro-Survival Signaling Pathways
A key aspect of drug resistance is the aberrant activation of pro-survival signaling pathways. CD has been demonstrated to inhibit several of these critical pathways, thereby sensitizing cancer cells to therapeutic agents. Specifically, it has been shown to decrease the phosphorylation of Akt, mTOR, and MEK/ERK in renal carcinoma cells.[1] In bladder cancer, it has been observed to reduce the phosphorylation of EGFR, MEK1/2, ERK1/2, Akt, and mTOR.[2][3]
References
- 1. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of P-glycoprotein-induced multidrug resistance by a clerodane-type diterpenoid from Sindora sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug resistance-reversal strategies: comparison of experimental data with model predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Clerodane Diterpene from Callicarpa americana Resensitizes Methicillin-Resistant Staphylococcus aureus to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 16-Hydroxycleroda-3,13-dien-15,16-olide Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationships of novel lactam and maleimide derivatives of a natural clerodane diterpene reveals a promising new lead for colon cancer therapy.
Researchers in drug discovery are constantly exploring natural products for novel scaffolds that can be optimized into potent therapeutic agents. One such scaffold is the clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide, isolated from the plant Polyalthia longifolia. This natural compound has demonstrated a range of biological activities, including anticancer effects.[1][2] A recent study delved into the structure-activity relationship (SAR) of this compound by synthesizing a series of lactam and maleimide analogs and evaluating their cytotoxic effects against a panel of cancer cell lines.[3][4] This guide provides a comprehensive comparison of these analogs, presenting their biological data, the experimental methods used for their evaluation, and a visualization of the drug discovery workflow.
Comparative Cytotoxic Activity of Analogs
A total of thirty-nine novel derivatives of the parent clerodane diterpene were synthesized, comprising twenty lactam and nineteen maleimide analogs.[3] The cytotoxic activity of these compounds was initially screened at a concentration of 10 µM against a panel of six cancer cell lines: DLD-1, HCT116, HT-29 (colon), MCF-7, MDA-MB-231, and 4T1 (breast).[3][4] From this initial screening, compound 5o , a maleimide analog, was identified as the most potent, exhibiting over 70% growth inhibition in colon cancer cell lines.[3][4]
Subsequent dose-response studies were conducted to determine the half-maximal inhibitory concentration (IC50) of the most active compounds across a broader panel of seven cancer types. Compound 5o demonstrated notable selectivity for the 5-fluorouracil-resistant DLD-1 colon cancer cell line.[3] The table below summarizes the IC50 values for the lead compound 5o and a selection of other representative analogs, highlighting the key structural modifications that influence cytotoxic activity.
| Compound | R Group | Cancer Cell Line | IC50 (µM) |
| 5o | 4-Fluorobenzyl (maleimide) | DLD-1 (Colon) | 1.2 ± 0.1 |
| HCT116 (Colon) | 2.5 ± 0.3 | ||
| HT-29 (Colon) | 3.1 ± 0.2 | ||
| MCF-7 (Breast) | 4.8 ± 0.5 | ||
| MDA-MB-231 (Breast) | 5.2 ± 0.4 | ||
| 5a | Benzyl (maleimide) | DLD-1 (Colon) | > 10 |
| 5g | 4-Methylbenzyl (maleimide) | DLD-1 (Colon) | 5.6 ± 0.7 |
| 4a | Benzyl (lactam) | DLD-1 (Colon) | > 10 |
| 4j | 4-Fluorobenzyl (lactam) | DLD-1 (Colon) | 8.2 ± 0.9 |
Data extracted from the European Journal of Medicinal Chemistry, 2025.[3]
The SAR studies revealed several key insights. The maleimide analogs generally exhibited greater potency than their corresponding lactam counterparts. Within the maleimide series, the nature of the substituent on the benzyl ring played a crucial role in determining activity, with the 4-fluoro substitution in compound 5o proving to be optimal for cytotoxicity against colon cancer cells.
Importantly, compound 5o displayed minimal cytotoxicity towards normal human cell lines (HEK293 and MCF10A), indicating a favorable selectivity profile.[3]
Mechanism of Action and Preclinical Evaluation
Further mechanistic studies on the lead compound 5o revealed that it induces caspase-dependent apoptosis in cancer cells.[3][4] This process is initiated by an increase in reactive oxygen species (ROS) generation, leading to DNA damage and subsequent cell cycle arrest.[3] The compound was also shown to effectively inhibit colony formation and migration in both 2D and 3D models of colon cancer.[3][4]
Preclinical evaluation of 5o demonstrated its potential as a drug candidate. Metabolic stability assays in simulated gastric and intestinal fluids, as well as plasma, showed that over 80% of the compound remained intact after 4 hours.[3] In vivo pharmacokinetic studies in mice revealed a half-life of approximately 3.0 hours with good oral bioavailability.[3] Furthermore, in a colon cancer xenograft model in Balb/c mice, oral administration of 5o resulted in significant tumor growth inhibition without any observable toxicity.[3][4]
Experimental Protocols
The following are the key experimental methodologies employed in the SAR studies of the this compound analogs.
Cell Culture and Cytotoxicity Assay
Human cancer cell lines (DLD-1, HCT116, HT-29, MCF-7, MDA-MB-231, 4T1) and normal human cell lines (HEK293, MCF10A) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. For the cytotoxicity assay, cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized compounds for 48 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. The absorbance was measured at 570 nm using a microplate reader, and the IC50 values were calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
Apoptosis was evaluated by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. To investigate the effect on the cell cycle, cells were treated with the test compounds, harvested, fixed in ethanol, and stained with PI containing RNase. The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
In Vivo Xenograft Model
Female Balb/c mice were subcutaneously injected with DLD-1 colon cancer cells. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. Compound 5o was administered orally at a specified dose daily for a defined period. Tumor volume was measured regularly, and at the end of the study, the tumors were excised and weighed. Animal body weight was also monitored as an indicator of toxicity.
Visualizing the Drug Discovery Process
The following diagram illustrates the general workflow for the structure-activity relationship studies of the this compound analogs, from the natural product starting material to the identification of a preclinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of lactam and maleimide derivatives of 16-hydroxycleroda-3, 13 (14) Z-dien-15, 16-olide from Polyalthia longifolia as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
Unveiling the Anti-Proliferative Potential of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Meta-Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of published studies on the anti-proliferative effects of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a clerodane diterpene isolated from Polyalthia longifolia. This document synthesizes experimental data to offer an objective comparison of its efficacy across various cancer cell lines and elucidates the underlying molecular mechanisms.
Quantitative Analysis of Anti-Proliferative Efficacy
The inhibitory concentration (IC50) values of this compound have been determined across a range of human cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The following table summarizes the reported IC50 values, showcasing the compound's potency.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Bladder Cancer | T24 | Not explicitly quantified in text, but concentration-dependent inhibition shown up to 40 µM | 24, 48, 72 | [1][2] |
| Renal Cell Carcinoma | 786-O | ~30 | 24 | [3][4] |
| A-498 | ~20 | 24 | [3][4] | |
| Breast Cancer | MCF-7 | ~40 | Not Specified | [5] |
| MDA-MB-231 | ~25 | Not Specified | [5] |
Note: IC50 values can vary between experiments due to differences in assay conditions and cell passages. The data presented represents the values as reported in the cited literature.
Mechanistic Insights: Signaling Pathways and Cellular Effects
This compound exerts its anti-proliferative effects through the modulation of multiple critical intracellular signaling pathways, leading to cell cycle arrest and apoptosis.
Key Cellular Effects:
-
Induction of Apoptosis: CD has been shown to induce programmed cell death in cancer cells. This is evidenced by the increased expression of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved PARP-1, alongside a reduction in the anti-apoptotic protein Bcl-2.[1][2][6]
-
Cell Cycle Arrest: The compound effectively halts the cell cycle at different phases, preventing cancer cell proliferation. In human bladder cancer cells (T24), it causes G0/G1 phase arrest, while in clear cell renal cell carcinoma cells (786-O and A-498), it induces G2/M phase arrest.[1][2][3] This is accompanied by the downregulation of cyclins and cyclin-dependent kinases (CDKs) and upregulation of CDK inhibitors like p21 and p27.[1][2]
-
Generation of Reactive Oxygen Species (ROS): CD treatment leads to an overproduction of ROS within mitochondria, contributing to oxidative stress and subsequent cell death.[1][4]
-
Disruption of Focal Adhesion: In renal cell carcinoma, CD has been observed to cause the disassembly of the focal adhesion complex, which is crucial for cell adhesion, migration, and invasion.[3][7]
Affected Signaling Pathways:
The anti-proliferative activity of CD is linked to the inactivation of several oncogenic signaling pathways:
-
EGFR/MEK/ERK Pathway: In bladder cancer cells, CD inhibits the phosphorylation of EGFR, MEK1/2, and ERK1/2, key components of a pathway that drives cell proliferation and survival.[1][2]
-
Akt/mTOR Pathway: This crucial pathway for cell growth and proliferation is also suppressed by CD. It has been shown to decrease the phosphorylation of Akt, mTOR, and their downstream effector p70S6K1.[1][2][4]
-
FAK Signaling: In the context of renal cancer, CD downregulates the phosphorylation of focal adhesion kinase (FAK) and its downstream targets like Src, leading to reduced cell migration and invasion.[3]
Below are diagrams illustrating the key signaling pathways affected by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[4]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with CD for a specified time (e.g., 24 hours), then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[1][3]
Western Blot Analysis
-
Protein Extraction: Following treatment with CD, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-EGFR, p-Akt, Caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3][4]
The general experimental workflow for assessing the anti-proliferative effects of this compound is depicted in the following diagram.
Conclusion
The collective evidence from multiple studies strongly indicates that this compound is a promising natural compound with significant anti-proliferative effects against a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like EGFR/MEK/ERK and Akt/mTOR highlights its potential for further investigation as a novel anti-cancer therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon these findings and further explore the full therapeutic potential of this compound.
References
- 1. This compound Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Guide for Laboratory Professionals
Standard Operating Procedure for Disposal
Given the bioactive nature of 16-Hydroxycleroda-3,13-dien-15,16-olide, it should be treated as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. The following procedure outlines the essential steps for its disposal, drawing from established laboratory safety guidelines.[2][3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, should be designated as hazardous waste.[2][3]
-
Segregate this waste stream from other incompatible chemical wastes to prevent accidental reactions. For instance, store it separately from strong acids, bases, and oxidizing agents.[4]
2. Containerization and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred.[5] The original container may be used if it is in good condition.[4]
-
The container must be kept securely closed except when adding waste.[3][4]
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[3]
-
The label must clearly identify the contents, including the full chemical name "this compound," and any solvents used in the waste mixture. Chemical abbreviations are not acceptable.[3]
3. Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
The SAA should be a secondary containment system to prevent the spread of potential spills.
-
Adhere to the storage limits for hazardous waste, which is typically a maximum of 55 gallons, or one quart for acutely toxic wastes.[5]
4. Disposal Request and Pickup:
-
Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][5]
-
Do not dispose of this compound down the drain or in regular trash.[2]
5. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[3][6] Chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are listed as solvents for this compound.[1]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2][3]
-
After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), deface or remove the original label and dispose of the container as regular laboratory trash or recycling, in accordance with institutional policies.[2][6]
Disposal Workflow
Caption: Disposal workflow for this compound.
Quantitative Data
No specific quantitative data for the disposal of this compound, such as toxicity thresholds for environmental release or recommended neutralization concentrations, is available in the reviewed literature. The disposal procedure, therefore, defaults to the precautionary principle of treating the compound as hazardous waste.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound have not been published. The procedures outlined above are based on standard best practices for the management of laboratory chemical waste as mandated by regulatory bodies and institutional safety programs. Researchers must always consult their local EHS office for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. This compound | CAS:141979-19-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 16-Hydroxycleroda-3,13-dien-15,16-olide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 16-Hydroxycleroda-3,13-dien-15,16-olide, a diterpenoid compound. The following procedures are based on best practices for handling powdered chemicals and organic solvents in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Personal Protective Equipment (PPE)
Given that this compound is a powdered substance and is often dissolved in organic solvents, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield.[1][2] | Protects eyes from dust particles and solvent splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[2][3][4] | Prevents skin contact with the compound and solvents. |
| Body Protection | A lab coat or chemical-resistant apron.[2][4] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[1] | Prevents inhalation of fine powder particles. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital to ensure safety during the handling of this compound.
1. Preparation:
-
Read and understand the available safety information for similar compounds (diterpenoids) and the solvents to be used.[2][5]
-
Ensure that a chemical fume hood is in proper working order.
-
Gather all necessary PPE and handling equipment before starting.
-
Locate the nearest eyewash station and safety shower.
2. Weighing and Aliquoting (as a powder):
-
Perform all manipulations of the powdered compound within a chemical fume hood to minimize inhalation risk.[6]
-
Use a spatula or other appropriate tool to handle the powder.
-
Avoid creating dust. If the compound is fine, handle it with extra care.
-
Close the container tightly after use.
3. Dissolving in Solvents:
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
Always handle these organic solvents within a chemical fume hood due to their volatility and potential toxicity.[3][7][8]
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Keep solvent containers closed when not in use.
4. Experimental Use:
-
Conduct all reactions and procedures involving the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
If any spills occur, follow the spill cleanup procedures outlined below.
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.[9][10]
-
Do not mix incompatible waste materials.[9]
2. Solid Waste Disposal:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container.[11]
-
Unused or expired solid compound should also be disposed of as hazardous chemical waste.
3. Liquid Waste Disposal:
-
Solutions of this compound in organic solvents must be collected in a separate, clearly labeled hazardous waste container.[11][12]
-
Do not dispose of organic solvent waste down the drain.[13]
-
The waste container should be kept closed when not in use.[11]
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
IV. Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 2. jmnspecialties.com [jmnspecialties.com]
- 3. files.upei.ca [files.upei.ca]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. csub.edu [csub.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. vumc.org [vumc.org]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
